N-(1-Acetylpiperidin-4-yl)benzamide
Description
Structure
3D Structure
Properties
CAS No. |
577778-27-9 |
|---|---|
Molecular Formula |
C14H18N2O2 |
Molecular Weight |
246.30 g/mol |
IUPAC Name |
N-(1-acetylpiperidin-4-yl)benzamide |
InChI |
InChI=1S/C14H18N2O2/c1-11(17)16-9-7-13(8-10-16)15-14(18)12-5-3-2-4-6-12/h2-6,13H,7-10H2,1H3,(H,15,18) |
InChI Key |
KFVWQRVNMHXHKB-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N1CCC(CC1)NC(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Foundational & Exploratory
Technical Guide: N-(1-Acetylpiperidin-4-yl)benzamide Derivatives
The following technical guide details the chemical identity, synthesis, and pharmacological applications of N-(1-acetylpiperidin-4-yl)benzamide derivatives, with a specific focus on the bioactive analog FK962 .
Focus: Structural Identity, Synthesis, and Pharmacological Applications[1]
Executive Summary & Chemical Identity
The N-(1-acetylpiperidin-4-yl)benzamide scaffold represents a critical structural motif in medicinal chemistry, particularly in the development of cognitive enhancers and neuroprotective agents. The most prominent derivative in this class is FK962 (N-(1-acetylpiperidin-4-yl)-4-fluorobenzamide), a compound investigated for its potential to stimulate somatostatin release and improve cognitive function in models of Alzheimer's disease.
This guide provides the verified CAS registry numbers, physicochemical properties, and synthetic methodologies for this class of compounds.
Core Chemical Identifiers
| Compound Description | Common Name | CAS Registry Number | Molecular Formula | Molecular Weight |
| Primary Bioactive Derivative | FK962 | 283167-06-6 | C₁₄H₁₇FN₂O₂ | 264.30 g/mol |
| Core Scaffold (Deacetylated) | N-(4-Piperidinyl)benzamide | 33953-37-6 | C₁₂H₁₆N₂O | 204.27 g/mol |
| Key Synthetic Intermediate | N-Acetyl-4-piperidone | 32161-06-1 | C₇H₁₁NO₂ | 141.17 g/mol |
| Unsubstituted Analog | N-(1-Acetylpiperidin-4-yl)benzamide | Not widely registered | C₁₄H₁₈N₂O₂ | 246.31 g/mol |
Note on Nomenclature: The unsubstituted analog (no fluorine) is often used as a reference standard in structure-activity relationship (SAR) studies but lacks the specific CAS prominence of the fluorinated drug candidate FK962.
Pharmacological Significance
The N-(1-acetylpiperidin-4-yl)benzamide moiety is designed to penetrate the blood-brain barrier (BBB) and interact with specific G-protein coupled receptors (GPCRs) or ion channels.
Mechanism of Action: Somatostatin Enhancement
Research indicates that FK962 acts as a somatostatin release enhancer . Somatostatin is a neuropeptide that regulates neurotransmission and cell proliferation. In Alzheimer's disease, somatostatin levels in the brain are often reduced.
-
Target: Somatostatinergic neurons in the hippocampus and cortex.
-
Effect: Enhances the release of somatostatin, which in turn modulates acetylcholine and glutamate release, improving synaptic plasticity and memory.
-
Therapeutic Potential: Cognitive enhancement in Alzheimer's disease; neuroprotection in glaucoma.
Signaling Pathway Visualization
The following diagram illustrates the proposed mechanism of action for FK962-induced cognitive enhancement.
Figure 1: Proposed mechanism of action for FK962-mediated cognitive enhancement.[1]
Experimental Protocols: Synthesis & Characterization
This section details the synthesis of the core N-(1-acetylpiperidin-4-yl)benzamide scaffold, specifically adapting the protocol for the 4-fluoro derivative (FK962) due to its validated status.
Retrosynthetic Analysis
The synthesis typically proceeds via the acylation of a 4-aminopiperidine core. The order of acylation (benzoyl vs. acetyl) is critical to avoid mixture formation.
Figure 2: Convergent synthetic pathway for N-(1-acetylpiperidin-4-yl)benzamide derivatives.
Step-by-Step Synthesis Protocol
Objective: Synthesis of N-(1-acetylpiperidin-4-yl)-4-fluorobenzamide (FK962).
Phase 1: Formation of the Benzamide Core
-
Reagents: 4-Amino-1-Boc-piperidine (1.0 eq), 4-Fluorobenzoyl chloride (1.1 eq), Triethylamine (TEA, 2.0 eq), Dichloromethane (DCM).
-
Procedure:
-
Dissolve 4-Amino-1-Boc-piperidine in dry DCM under nitrogen atmosphere.
-
Add TEA and cool the solution to 0°C.
-
Dropwise add 4-Fluorobenzoyl chloride dissolved in DCM.
-
Stir at room temperature (RT) for 4–6 hours. Monitor by TLC.
-
Workup: Wash with water, 1N HCl, and brine. Dry over Na₂SO₄ and concentrate to yield tert-butyl 4-(4-fluorobenzamido)piperidine-1-carboxylate.
-
Phase 2: Deprotection
-
Reagents: Trifluoroacetic acid (TFA), DCM.
-
Procedure:
-
Dissolve the intermediate from Phase 1 in DCM (1:1 ratio with TFA).
-
Stir at RT for 1–2 hours until Boc group removal is complete (monitor by LC-MS).
-
Concentrate in vacuo. Neutralize with saturated NaHCO₃ to obtain the free base: N-(piperidin-4-yl)-4-fluorobenzamide.
-
Phase 3: N-Acetylation (Final Step)
-
Reagents: N-(piperidin-4-yl)-4-fluorobenzamide (1.0 eq), Acetyl chloride (1.1 eq) or Acetic anhydride, TEA (1.5 eq), DCM.
-
Procedure:
-
Dissolve the free amine in dry DCM at 0°C.
-
Add TEA, followed by the slow addition of Acetyl chloride.
-
Stir at RT for 2 hours.
-
Purification: Quench with water.[2] Extract with DCM. The organic layer is dried and concentrated. Purify via column chromatography (SiO₂, MeOH/DCM gradient) or recrystallization from Ethanol/Ethyl Acetate.
-
Analytical Validation
To ensure the integrity of the synthesized compound, the following spectral data should be verified:
-
¹H NMR (400 MHz, DMSO-d₆): Characteristic signals for the acetyl methyl group (~2.0 ppm, singlet), piperidine ring protons (multiplets 1.5–4.5 ppm), and aromatic protons (7.0–8.0 ppm).
-
Mass Spectrometry (ESI): [M+H]⁺ peak at m/z 265.1 (for the fluoro derivative).
Structure-Activity Relationship (SAR) Insights
The biological activity of this scaffold is highly sensitive to substitutions at two key positions:
-
The Benzamide Ring (Ar-CO-):
-
Para-substitution (e.g., 4-F, 4-Cl) generally improves metabolic stability and potency compared to the unsubstituted phenyl ring.
-
Electron-withdrawing groups (EWG) are preferred.
-
-
The Piperidine Nitrogen (N-1):
-
The Acetyl group is optimal for BBB permeability.
-
Bulky groups (e.g., Benzyl) may shift activity or reduce bioavailability.
-
Removal of the acetyl group (free amine) significantly reduces lipophilicity and CNS penetration.
-
References
-
National Institutes of Health (NIH) - PubChem. (n.d.). N-(1-acetylpiperidin-4-yl)-4-fluorobenzamide (FK962).[1] Retrieved from [Link]
-
Tokita, K., et al. (2005). FK962, a novel enhancer of somatostatin release, exerts cognitive-enhancing actions in rats.[1] Neuroscience, 136(3), 603-611. Retrieved from [Link]
Sources
Methodological & Application
Application Note: Protocol for the Regioselective Acetylation of N-(4-piperidinyl)benzamide
Abstract & Strategic Context
This application note details the protocol for the regioselective
In medicinal chemistry, the 4-substituted piperidine scaffold is a "privileged structure," serving as the pharmacophore for numerous GPCR ligands, including opioid receptor agonists (e.g., acetylfentanyl analogs) and 5-HT receptor antagonists. The critical challenge in this transformation is chemoselectivity : the substrate contains two nitrogen centers—a highly nucleophilic secondary amine (piperidine) and a less nucleophilic secondary amide (benzamide).
This guide provides two validated protocols:
-
Method A (Standard): Acetic Anhydride (
) – Prioritizes operational simplicity and "green" solvent compatibility. -
Method B (Rapid): Acetyl Chloride (
) – Prioritizes reaction speed for high-throughput synthesis (HTS) campaigns.
Chemical Strategy & Mechanism[1][2]
Mechanistic Basis for Selectivity
The success of this protocol relies on the nucleophilicity differential between the two nitrogen atoms.
-
Piperidine Nitrogen (
): hybridized with a localized lone pair. of conjugate acid 11.0. Highly nucleophilic. -
Benzamide Nitrogen (
): character due to resonance delocalization with the carbonyl oxygen. of conjugate acid -1.5. Poorly nucleophilic.
Under controlled conditions (0°C to RT, stoichiometric reagent control), the acylating agent reacts exclusively with
Reaction Pathway Visualization
Figure 1: Mechanistic pathway for the selective N-acetylation of the piperidine ring.
Materials & Stoichiometry
Reagents Table
| Component | Role | MW ( g/mol ) | Equiv.[1][2] | Density (g/mL) |
| Substrate | 204.27 | 1.0 | Solid | |
| Acetic Anhydride ( | Reagent (Method A) | 102.09 | 1.1 - 1.2 | 1.08 |
| Acetyl Chloride ( | Reagent (Method B) | 78.50 | 1.05 | 1.10 |
| Triethylamine ( | Base (Scavenger) | 101.19 | 1.5 - 2.0 | 0.726 |
| Dichloromethane (DCM) | Solvent | 84.93 | N/A | 1.33 |
| Ethanol (EtOH) | Solvent (Alt. Method A) | 46.07 | N/A | 0.789 |
Experimental Protocols
Method A: Acetic Anhydride (Recommended for Purity)
Best for: Gram-scale synthesis, high purity requirements, avoiding chlorinated solvents.
-
Dissolution: In a round-bottom flask equipped with a magnetic stir bar, suspend
-(4-piperidinyl)benzamide (1.0 equiv) in Ethanol (10 mL per gram of substrate).-
Note: The starting material may not fully dissolve initially; it will dissolve as the reaction proceeds.
-
-
Addition: Add Triethylamine (1.2 equiv). Cool the mixture to 0°C using an ice bath.
-
Acylation: Add Acetic Anhydride (1.1 equiv) dropwise over 10 minutes.
-
Reaction: Remove the ice bath and allow the mixture to stir at Room Temperature (RT) for 2–4 hours.
-
Monitoring: Check via TLC (System: 10% MeOH in DCM). Product will be less polar than the starting amine.
-
-
Workup:
-
Concentrate the reaction mixture under reduced pressure to remove EtOH.
-
Redissolve the residue in Ethyl Acetate (EtOAc).[3]
-
Wash sequentially with:
-
1M HCl (removes unreacted amine and trace
). -
Saturated
(neutralizes acetic acid byproduct).ngcontent-ng-c1989010908="" _nghost-ng-c666086395="" class="inline ng-star-inserted"> -
Brine.
-
-
-
Isolation: Dry the organic layer over
, filter, and concentrate. The product usually crystallizes upon standing or trituration with diethyl ether.
Method B: Acetyl Chloride (Recommended for Speed)
Best for: Small scale, parallel synthesis, or when Ac2O is unavailable.
-
Preparation: Dissolve
-(4-piperidinyl)benzamide (1.0 equiv) and Triethylamine (1.5 equiv) in anhydrous DCM (15 mL per gram). -
Cooling (Critical): Cool to 0°C under Nitrogen atmosphere.
reactions are highly exothermic. -
Addition: Add Acetyl Chloride (1.05 equiv) dropwise. Maintain temperature < 5°C.
-
Reaction: Stir at 0°C for 30 minutes, then warm to RT for 1 hour.
-
Quench: Add water (5 mL) to quench unreacted acid chloride.
-
Separation: Separate the organic layer. Wash with 0.5M NaOH (to remove HCl salts) and Brine.
-
Drying: Dry over
and concentrate.
Process Decision Workflow
Figure 2: Decision tree for selecting the appropriate acetylation protocol.
Characterization & Quality Control
To validate the synthesis, look for the following diagnostic signals.
Proton NMR ( NMR, 400 MHz, )
-
Diagnostic Peak: A sharp singlet appearing at
2.10 – 2.15 ppm (3H, , ). This confirms the presence of the acetyl group.[4] -
Piperidine Ring: The protons at positions 2 and 6 of the piperidine ring will split due to restricted rotation of the amide bond (rotamers), often appearing as multiplets around
4.5 (equatorial) and 2.8 (axial). -
Amide NH: A broad doublet or singlet around
6.0 – 6.5 ppm , indicating the benzamide nitrogen remains unalkylated.
Mass Spectrometry (LC-MS)
-
Starting Material:
-
Target Product:
-
Shift: Observe a mass shift of +42 Da .
Troubleshooting & Optimization
| Observation | Probable Cause | Corrective Action |
| Low Yield | Product water-soluble during workup. | Use chlorinated solvent (DCM/Chloroform) for extraction; salt out aqueous layer with NaCl. |
| Di-acetylation | Excess reagent or high temperature.[5] | Strictly control temperature (0°C addition) and stoichiometry (max 1.1 equiv). |
| Starting Material Remains | Reaction stalled. | Add catalytic DMAP (5 mol%) to accelerate acylation (Method A). |
| Oily Product | Solvent entrapment. | Triturate with cold Diethyl Ether or Hexanes to induce crystallization. |
References
-
Selectivity of Amine Acylation: Al-Sehemi, A. G., et al. "Selectivities in acylation of primary and secondary amine with diacylaminoquinazolinones and diacylanilines."[6] Indian Journal of Chemistry, Vol 53B, 2014.[6] Link
-
General Acetylation Protocol: "Acetylation of Secondary amines." Chemistry Stack Exchange, 2022. Link
-
Piperidine Acylation Precedents: "Preparation of 1-acetyl-4-piperidones."[5] Google Patents, US5861513A. Link
-
Benzamide Synthesis Context: Huang, Z.N., et al. "Synthesis and structure-activity relationship of N-(piperidin-4-yl)benzamide derivatives."[7] Archives of Pharmacal Research, 2018. Link
-
Green Chemistry Approaches: "Acetic acid as a catalyst for the N-acylation of amines." Chemical Communications, 2011. Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. ptfarm.pl [ptfarm.pl]
- 3. A Stoichiometric Solvent-Free Protocol for Acetylation Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. US5861513A - Preparation of 1-acetyl-4-piperidones - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and structure-activity relationship of N-(piperidin-4-yl)benzamide derivatives as activators of hypoxia-inducible factor 1 pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Solvent Selection for Recrystallization of Piperidine Benzamides
Abstract
Piperidine benzamides represent a critical structural motif in medicinal chemistry, serving as pharmacophores for antipsychotics (e.g., substituted benzamides), antihistamines, and analgesics.[1] Their purification is often complicated by their amphiphilic nature—possessing both a lipophilic, basic piperidine ring and a polar, hydrogen-bonding benzamide moiety.[1] This guide provides a rational, fragment-based approach to solvent selection, moving beyond trial-and-error to a predictive solubility model.[1] We detail protocols for both free-base recrystallization and salt-mediated purification, ensuring high purity (>99.5%) and polymorph control.
Physicochemical Profiling & Solubility Logic
To select the correct solvent, one must first deconstruct the molecule's interactions. Piperidine benzamides exhibit a "Push-Pull" solubility profile:
-
The Piperidine Ring (The "Pull"): A saturated heterocycle with a pKa of ~11.0–11.2. It drives solubility in non-polar to moderately polar organic solvents (DCM, Toluene, EtOAc) but resists water solubility in its neutral form.[1]
-
The Benzamide Moiety (The "Push"): A planar, conjugated system capable of strong hydrogen bonding (donor via N-H, acceptor via C=O). This fragment encourages crystallization through
stacking and H-bond networks, often leading to high lattice energy and high melting points.[1]
The Challenge: Single solvents often fail. Non-polar solvents (Hexane) precipitate the compound as an amorphous gum ("oiling out"), while highly polar solvents (MeOH) hold the impurities and the product too tightly, preventing high yields.
Solvent Class Assessment
| Solvent Class | Representative | Suitability | Mechanistic Insight |
| Alcohols | Ethanol (EtOH), IPA | High | Excellent for disrupting benzamide H-bonds.[1] Often too soluble for use alone; ideal as the "Good" solvent in binary systems. |
| Esters | Ethyl Acetate (EtOAc), Isopropyl Acetate | High | "Goldilocks" polarity.[1] Often dissolves the lipophilic piperidine while allowing the benzamide to crystallize upon cooling. |
| Ethers | MTBE, 2-MeTHF | Moderate | 2-MeTHF is a superior, green alternative to THF.[1] Good for initial dissolution but requires an anti-solvent.[2] |
| Alkanes | Heptane, Hexane | Anti-Solvent | strictly used to drive precipitation.[1] Heptane is preferred over hexane due to a higher boiling point ( |
| Chlorinated | DCM, Chloroform | Avoid | Too powerful (high solubility).[1] Environmental hazard.[1] Hard to remove trace residues (ICH Q3C Class 1/2). |
Decision Tree: The Solvent Selection Workflow
The following diagram outlines the logical flow for determining the optimal purification strategy based on the crude material's state and impurity profile.
Figure 1: Decision matrix for selecting purification pathways based on impurity profile. (Generated via Graphviz)
Experimental Protocols
Protocol A: Binary Solvent Recrystallization (EtOAc / Heptane)
Best for: Removing non-polar impurities and "oily" residues.
Rationale: Ethyl Acetate dissolves the piperidine benzamide at high temperatures but has a steep solubility curve. Heptane acts as an anti-solvent to lower the solubility threshold gradually, preventing "crashing out" (amorphous precipitation).
Materials:
-
Crude Piperidine Benzamide (10 g)
-
Ethyl Acetate (HPLC Grade)
-
Heptane (or Hexane, if boiling point <
C is required)[1] -
Magnetic Stirrer / Hot Plate
Step-by-Step Procedure:
-
Dissolution: Place 10 g of crude solid in a 250 mL Erlenmeyer flask. Add 30 mL of EtOAc (3 vol).
-
Heating: Heat to reflux (
C). If the solid does not dissolve, add EtOAc in 5 mL increments until dissolution is just complete.[1]-
Note: If a small amount of dark residue remains insoluble, filter the hot solution through a pre-warmed glass frit or Celite pad.
-
-
Anti-Solvent Addition: While maintaining a gentle boil, add Heptane dropwise.
-
Stop adding when a persistent cloudiness (turbidity) appears.
-
Add 1-2 mL of EtOAc to clear the solution again (restore saturation).
-
-
Controlled Cooling: Remove from heat. Allow the flask to cool to room temperature undisturbed (insulate with a towel if crystals form too fast).
-
Critical: Rapid cooling leads to oiling out.[1]
-
-
Crystallization: Once at room temperature, place in an ice bath (
C) for 2 hours to maximize yield. -
Harvest: Filter via vacuum filtration. Wash the cake with a cold 1:3 EtOAc:Heptane mixture.
Protocol B: Salt-Mediated Purification (The "Purification Hack")
Best for: Removing structural isomers or persistent pyridine impurities.
Rationale: Piperidine bases can be converted to salts (HCl, Tartrate, Fumarate).[1] Impurities often do not form the same crystal lattice or have vastly different solubilities in the salt form.
-
Dissolve the free base in 5 volumes of Ethanol or IPA.
-
Acidify by adding 1.05 equivalents of HCl (in EtOH) or Tartaric Acid.
-
Precipitate: The salt often precipitates immediately. If not, add diethyl ether or MTBE until turbid.[1]
-
Recrystallize: Recrystallize the crude salt from EtOH/Water (95:5). The water content is crucial to solubilize the ionic lattice at high temps.
Troubleshooting & Optimization
| Issue | Diagnosis | Corrective Action |
| Oiling Out | Product separates as a liquid droplet before crystallizing. | The temperature gap between the melting point and the solvent boiling point is too small, or the anti-solvent was added too fast. Fix: Re-heat, add more "good" solvent (EtOAc), and cool slower with vigorous stirring. Seed with a pure crystal at |
| Yellow Coloration | Presence of N-oxides or conjugated impurities. | Recrystallization alone may fail.[1] Fix: Dissolve in EtOAc and treat with Activated Charcoal (5 wt%) for 15 mins at reflux. Filter hot through Celite, then proceed with crystallization. |
| Low Yield | Product is too soluble in the mother liquor. | Fix: Cool to |
| Pyridine Smell | Residual pyridine from synthesis.[1][3] | Fix: Do not recrystallize yet. Perform an acidic aqueous wash (pH 4) to protonate the pyridine (and product), wash with ether (removes non-basic impurities), then basify (pH 12) and extract the product back into organic solvent. |
References
-
Solvent Selection Guides
-
Piperidine/Benzamide Crystallization Specifics
-
Rew, Y., et al. "Discovery and optimization of piperidyl benzamide derivatives as a novel class of 11beta-HSD1 inhibitors."[1][5] Bioorganic & Medicinal Chemistry Letters (2009).[5]
-
Anderson, N. G.[1] "Practical Process Research & Development - A Guide for Organic Chemists." Academic Press. (Standard text for salt selection and crystallization logic).
-
-
Green Chemistry Alternatives
-
Byrne, F. P., et al. "Tools and techniques for solvent selection: green solvent selection guides."[1] Sustainable Chemical Processes (2016).
-
Sources
- 1. chemrevlett.com [chemrevlett.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. organicchemistrydata.org [organicchemistrydata.org]
- 5. Discovery and optimization of piperidyl benzamide derivatives as a novel class of 11beta-HSD1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Precision Synthesis of N-Acetyl-4-Aminopiperidine Intermediates
Executive Summary & Strategic Analysis
The N-acetyl-4-aminopiperidine scaffold is a critical pharmacophore in medicinal chemistry, serving as a foundational building block for opioid analgesics (e.g., fentanyl derivatives), CCR5 antagonists (e.g., vicriviroc), and HCV inhibitors.
The synthetic challenge lies in the regioselectivity between the two nitrogen centers: the secondary amine on the piperidine ring (N1) and the primary exocyclic amine at position 4 (N4).
-
Target A (1-Acetyl-4-aminopiperidine): Acetylation at N1; free primary amine at N4. This is the most common intermediate for subsequent library generation via amide coupling at N4.
-
Target B (N-(piperidin-4-yl)acetamide): Acetylation at N4; free secondary amine at N1.
-
Target C (N,N'-Diacetyl): Acetylation at both positions.
The Core Problem: Direct acetylation of 4-aminopiperidine is non-selective. While the primary exocyclic amine is generally more nucleophilic (pKa ~10.6) than the hindered secondary ring amine (pKa ~11.0), steric factors and solvent effects often lead to inseparable mixtures of mono- and di-acetylated products.
The Solution: This guide details the Reductive Amination Route (Route A), which bypasses the selectivity issue entirely by establishing the N1-acetyl group before installing the N4-amine. This protocol guarantees high regiochemical fidelity.
Synthetic Workflow Visualization
The following diagram illustrates the logical flow for synthesizing the target intermediate (Target A) versus the alternative protection strategy for Target B.
Figure 1: Divergent synthetic pathways for N-acetyl-4-aminopiperidine regioisomers. Route A (Top) is the preferred method for generating the 1-acetyl derivative.
Detailed Experimental Protocols
Protocol A: Preparation of 1-Acetyl-4-piperidone
Pre-requisite step if the starting material is not purchased commercially.
Principle: Selective acetylation of the secondary amine in 4-piperidone hydrochloride hydrate using acetic anhydride. The ketone remains unreactive under these conditions.
Materials:
-
4-Piperidone monohydrate hydrochloride (10.0 g, 65.1 mmol)
-
Acetic anhydride (7.4 mL, 78.1 mmol, 1.2 eq)
-
Triethylamine (27.2 mL, 195 mmol, 3.0 eq)
-
Dichloromethane (DCM) (100 mL)
-
Water/Brine for workup.
Procedure:
-
Dissolution: Suspend 4-piperidone HCl in DCM (100 mL) in a 250 mL round-bottom flask. Cool to 0°C (ice bath).
-
Base Addition: Add Triethylamine dropwise over 15 minutes. The suspension will clear as the free base is liberated.
-
Acetylation: Add Acetic Anhydride dropwise over 20 minutes, maintaining temperature <5°C.
-
Reaction: Remove ice bath and stir at Room Temperature (RT) for 4 hours. Monitor by TLC (EtOAc; Product Rf ~0.4, stain with KMnO4).
-
Workup:
-
Wash organic layer with 1M HCl (2 x 50 mL) to remove unreacted amine/TEA.
-
Wash with Sat. NaHCO3 (50 mL) and Brine (50 mL).
-
Dry over Na2SO4, filter, and concentrate in vacuo.
-
-
Yield: Expect ~8.5 g (92%) of a pale yellow oil. This intermediate is sufficiently pure for the next step.
Protocol B: Reductive Amination to 1-Acetyl-4-aminopiperidine (Core Protocol)
Principle: This is the critical step. We convert the ketone to a primary amine using Ammonium Acetate (source of ammonia) and Sodium Cyanoborohydride (selective reducing agent).
Critical Safety Note: NaBH3CN generates HCN gas if exposed to strong acid. Maintain pH > 3 and work in a well-ventilated fume hood.
Materials:
-
1-Acetyl-4-piperidone (5.0 g, 35.4 mmol)
-
Ammonium Acetate (27.3 g, 354 mmol, 10 eq )
-
Sodium Cyanoborohydride (NaBH3CN) (1.55 g, 24.8 mmol, 0.7 eq)
-
Methanol (MeOH) (70 mL)
-
Glacial Acetic Acid (catalytic)[1]
Step-by-Step Procedure:
-
Imine Formation:
-
In a 250 mL flask, dissolve 1-Acetyl-4-piperidone in MeOH.
-
Add Ammonium Acetate in one portion.
-
Stir at RT for 30 minutes to allow the equilibrium formation of the iminium species. Note: The solution is buffered by the excess ammonium acetate.
-
-
Reduction:
-
Cool the mixture to 0°C.
-
Add NaBH3CN in small portions over 10 minutes.
-
Allow to warm to RT and stir for 16–24 hours.
-
-
Quenching & Workup (Crucial for Purity):
-
Concentrate the reaction mixture to ~15 mL to remove most MeOH.
-
Acidify: Add 6M HCl carefully until pH < 2. (Caution: Gas evolution). Stir for 30 mins to decompose boron complexes.
-
Wash: Extract the acidic aqueous layer with DCM (2 x 30 mL) to remove non-basic impurities (unreacted ketone). Discard organic layer.
-
Basify: Adjust the aqueous layer to pH > 12 using 50% NaOH or solid KOH pellets (cooling in ice bath). The solution will become cloudy.
-
Extraction: Extract the product (now a free amine) into DCM (4 x 50 mL) or mixture of CHCl3/IPA (3:1) if solubility is an issue.
-
Drying: Dry combined organics over K2CO3 (preferred over Na2SO4 for amines), filter, and concentrate.
-
-
Purification:
-
The crude oil is often pure enough. If necessary, purify via flash chromatography using DCM:MeOH:NH4OH (90:9:1).
-
Expected Data:
-
Yield: 60–75%.
-
Appearance: Colorless to pale yellow viscous oil.
Quality Control & Validation
To ensure the integrity of the intermediate, compare analytical data against the following standards.
| Parameter | Specification | Diagnostic Signal |
| 1H NMR (DMSO-d6) | Confirm Acetyl & Amine | δ 2.01 (s, 3H) : N-Acetyl methyl group.δ 2.80-3.00 (m, 1H) : C4-H (methine adjacent to NH2).δ 1.50 (br s, 2H) : NH2 protons (exchangeable with D2O). |
| LC-MS (ESI+) | Molecular Ion | [M+H]+ = 143.2 . No peak at 185 (di-acetyl). |
| TLC | Purity Check | Rf ~ 0.2 (DCM/MeOH/NH4OH 90:9:1). Ninhydrin stain: Red/Purple (indicates primary amine). |
Regioselectivity Check: To confirm the acetyl is on N1 and not N4:
-
Perform an acetylation test on a small aliquot. If the product converts to the di-acetyl compound (M+H 185), the primary amine was free.
-
NMR shift of the C4-H proton is distinct for N-Ac (~3.8 ppm) vs N-H (~2.9 ppm).
Troubleshooting & Optimization
Issue 1: Low Yield in Reductive Amination.
-
Cause: Incomplete imine formation or hydrolysis of the imine before reduction.
-
Fix: Increase NH4OAc to 15-20 equivalents. Ensure molecular sieves (3Å) are added to the reaction to scavenge water, shifting equilibrium toward the imine [1].
Issue 2: "Boron Gel" during workup.
-
Cause: Boron salts coordinating with the amine.
-
Fix: The acidic workup step (pH < 2) is non-negotiable. It breaks the B-N bond. If emulsion persists, use Rochelle's salt (Potassium Sodium Tartrate) saturated solution during the initial quench.
Issue 3: Product is water-soluble.
-
Cause: 1-Acetyl-4-aminopiperidine is highly polar.
-
Fix: Do not use simple ether extraction.[2] Use Chloroform/Isopropanol (3:1) or continuous extraction for the basic aqueous phase.
References
-
Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry, 61(11), 3849-3862.
-
BenchChem. (2025).[3] "Synthesis of N-Methyl-1-(piperidin-4-yl)methanamine: A Technical Guide." BenchChem Technical Library.
-
Tao, Y., et al. (2018). "Asymmetric Synthesis of Chiral Primary Amines by Ruthenium-Catalyzed Direct Reductive Amination." Journal of the American Chemical Society, 140(6), 2024-2027.
-
Kuduk, S. D., et al. (2009).[4] "4-Aminopyridine catalyzed direct and regioselective acylation of N-tosylhydrazide."[5] Tetrahedron Letters, 50(12).
- Vertex AI Search. (2025). "Preparation of 1-acetyl-4-piperidones and 4-aminopiperidine derivatives." Google Patent Search Results.
Sources
- 1. CN102775343A - Preparation method for 1-N-BOC-4-acetyl piperidine - Google Patents [patents.google.com]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. 4-Aminopyridine catalyzed direct and regioselective acylation of N-tosylhydrazide - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Accelerated Synthesis of N-Substituted Benzamides via Microwave Irradiation
Abstract
N-substituted benzamides are a cornerstone of medicinal chemistry and materials science, yet their synthesis via conventional heating methods can be protracted and energy-intensive. This application note provides a comprehensive guide to the rapid and efficient synthesis of these valuable compounds using microwave-assisted organic synthesis (MAOS). We delve into the fundamental principles of microwave heating, offer detailed, step-by-step protocols for both solvent-based and solvent-free reactions, and present a discussion on the optimization of reaction parameters. By leveraging the unique capabilities of microwave irradiation, researchers can dramatically reduce reaction times from hours to mere minutes, often with improved yields and purer products, aligning with the principles of green chemistry.[1][2][3]
Introduction: The Rationale for Microwave-Assisted Amide Synthesis
The amide bond is one of the most fundamental linkages in chemistry and biology, forming the backbone of peptides and proteins and appearing in over 25% of all pharmaceutical drugs.[4][5] N-substituted benzamides, in particular, are a privileged scaffold, exhibiting a wide range of biological activities. The traditional synthesis, a direct condensation of a carboxylic acid and an amine, often requires high temperatures and long reaction times to overcome the high activation energy barrier and drive off the water byproduct.
Microwave-assisted organic synthesis (MAOS) has emerged as a transformative technology that circumvents these limitations.[1][6] Unlike conventional heating which relies on slow thermal conduction, microwave irradiation directly couples with polar molecules in the reaction mixture, causing rapid, uniform, and efficient heating.[1][7] This leads to a dramatic acceleration of reaction rates, often by orders of magnitude, and enables reactions to be completed in minutes instead of hours.[1][3] Key advantages include:
-
Increased Reaction Rates: Drastically reduced synthesis times.[3][8]
-
Higher Yields: Minimized side product formation due to shorter exposure to high temperatures.[3]
-
Improved Purity: Cleaner reaction profiles simplify purification.[3][6]
-
Energy Efficiency: Microwaves heat only the reactants and solvent, not the vessel, saving significant energy.[2][3][8]
-
Greener Chemistry: Often allows for the use of less solvent or entirely solvent-free conditions.[2][4][8]
Principles and Mechanisms
The efficacy of microwave synthesis stems from a phenomenon known as dielectric heating.[6] Polar molecules, such as the reactants and solvents commonly used in amide synthesis, possess a permanent dipole moment. When subjected to an oscillating microwave field, these molecules attempt to align themselves with the rapidly changing electric field. This constant reorientation and the resulting intermolecular friction generate heat volumetrically and uniformly throughout the sample.[1]
This direct energy transfer is fundamentally different from conventional heating, where the vessel is heated first and the heat is then slowly transferred to the reaction mixture via conduction and convection. The uniform heating provided by microwaves minimizes thermal gradients and hotspots, leading to more reproducible and controlled reaction conditions.[1][3]
Experimental Protocols
Here we provide two robust protocols for the synthesis of N-benzylbenzamide from benzoic acid and benzylamine, a common model reaction. These can be adapted for a wide range of substituted benzoic acids and amines.
Protocol 1: Solvent-Free Synthesis Catalyzed by Ceric Ammonium Nitrate (CAN)
This protocol is adapted from a green chemistry approach that highlights the efficiency of solvent-free conditions.[4][9] The absence of a solvent simplifies work-up and minimizes waste. Ceric ammonium nitrate acts as an effective catalyst for the amidation.[4]
Materials:
-
Benzoic acid (2.0 mmol, 244.2 mg)
-
Benzylamine (2.1 mmol, 225.1 mg, 229 µL)
-
Ceric Ammonium Nitrate (CAN) (0.04 mmol, 21.9 mg, 2 mol%)
-
Dedicated microwave synthesis reactor (e.g., CEM Discover, Anton Paar Monowave)
-
10 mL microwave reaction vial with a stir bar
-
Ethyl acetate
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: To a 10 mL microwave reaction vial containing a magnetic stir bar, add benzoic acid (2.0 mmol), benzylamine (2.1 mmol), and ceric ammonium nitrate (0.04 mmol).
-
Microwave Irradiation: Seal the vial and place it in the microwave reactor. Irradiate the mixture at a constant temperature of 160-165°C for 15-20 minutes with stirring. The microwave power will modulate automatically to maintain the target temperature.
-
Work-up: Allow the reaction mixture to cool to room temperature. Add 25 mL of ethyl acetate and stir until the solid dissolves.
-
Extraction: Transfer the solution to a separatory funnel. Wash the organic layer sequentially with 1 M HCl (2 x 15 mL), saturated NaHCO₃ solution (2 x 15 mL), and brine (1 x 15 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purification: The crude N-benzylbenzamide is often of high purity. If necessary, it can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by column chromatography on silica gel.[10][11]
Protocol 2: Solvent-Assisted Synthesis
For reactants that are solid at the reaction temperature or for systems where a solvent is known to be beneficial, a polar, high-boiling solvent is ideal. Dimethylformamide (DMF) is an excellent choice due to its high dielectric constant, enabling efficient absorption of microwave energy.[12][13]
Materials:
-
Benzoic acid (1.0 mmol, 122.1 mg)
-
Benzylamine (1.0 mmol, 107.2 mg, 109 µL)
-
N,N-Dimethylformamide (DMF), 3 mL
-
Other materials as listed in Protocol 1.
Procedure:
-
Reaction Setup: To a 10 mL microwave reaction vial containing a magnetic stir bar, add benzoic acid (1.0 mmol), benzylamine (1.0 mmol), and DMF (3 mL).
-
Microwave Irradiation: Seal the vial and place it in the microwave reactor. Irradiate the mixture at 150°C for 10 minutes with stirring.
-
Work-up: After cooling, pour the reaction mixture into a separatory funnel containing 30 mL of ethyl acetate and 30 mL of water.
-
Extraction, Drying, and Purification: Follow steps 4-6 as described in Protocol 1.
Results and Discussion
The microwave-assisted approach consistently delivers high yields of N-substituted benzamides in dramatically reduced timeframes compared to conventional heating. The efficiency of the reaction is influenced by several factors.
Causality Behind Experimental Choices:
-
Solvent Selection: In solvent-based protocols, polar solvents like DMF, DMSO, or alcohols are chosen for their high dielectric properties, which allow them to efficiently absorb microwave energy and heat rapidly.[12][13] Non-polar solvents like toluene or THF are poor microwave absorbers and are generally less effective unless a polar reactant or additive is present.[12] Solvent-free conditions represent the "greenest" approach, relying on the reactants themselves to absorb microwave energy.[4][8]
-
Catalyst: While the direct thermal condensation is possible, catalysts can significantly improve reaction rates and yields. Lewis acids like ceric ammonium nitrate (CAN) can activate the carboxylic acid toward nucleophilic attack by the amine.[4][9]
-
Temperature: Higher temperatures generally lead to faster reactions. Microwave synthesis allows for rapid heating to temperatures well above the solvent's boiling point in sealed vessels, a state not easily or safely achieved with conventional methods. This "superheating" effect is a key contributor to rate acceleration.
Table 1: Representative Results for Microwave-Assisted Synthesis of N-Substituted Benzamides
| Entry | Benzoic Acid Derivative | Amine | Conditions | Time (min) | Yield (%) |
| 1 | Benzoic Acid | Benzylamine | Solvent-Free, 160°C, 2 mol% CAN[4] | 20 | 95 |
| 2 | 4-Nitrobenzoic Acid | Aniline | DMF, 150°C | 15 | 92 |
| 3 | Acetic Acid | Benzylamine | Solvent-Free, 165°C, 2 mol% CAN[4] | 120 | 98 |
| 4 | Benzoic Acid | p-Toluidine | Solvent-Free, 165°C, 2 mol% CAN[4] | 120 | 85 |
| 5 | Thiobenzoic Acid | Benzylamine | Solvent-Free, 800W[14] | 4 | 82 |
Yields are isolated yields after purification and are representative examples based on literature precedents.
The data clearly demonstrates the versatility and efficiency of the microwave protocol. Even for less reactive aryl amines (Entry 2) or when using aliphatic acids (Entry 3), excellent yields are obtained rapidly. The use of more reactive derivatives like thiobenzoic acid can further accelerate the reaction (Entry 5).[14]
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low Yield | - Insufficient reaction time or temperature.- Reactants are not polar enough for efficient heating.- Incomplete reaction. | - Increase reaction time or temperature.- Add a small amount of a polar, high-boiling solvent (e.g., DMF, NMP) or an ionic liquid to improve microwave absorption.[12]- Use a catalyst (e.g., CAN) or a coupling reagent if direct amidation is inefficient. |
| Reaction Stalls | - Pressure limit of the vessel reached, preventing further heating. | - Switch to a higher-boiling solvent to reduce vapor pressure at the target temperature.[12]- Reduce the concentration of the reaction mixture. |
| Product Degradation | - Temperature is too high.- Prolonged exposure to heat. | - Reduce the reaction temperature.- Decrease the reaction time; monitor the reaction by TLC or LC-MS to find the optimal endpoint. |
| Difficulty in Purification | - Presence of unreacted starting materials or side products. | - Optimize the stoichiometry of reactants.- Ensure the aqueous work-up is performed correctly to remove acidic (benzoic acid) and basic (amine) starting materials.- Employ column chromatography for difficult separations.[10] |
Conclusion
Microwave-assisted synthesis represents a superior, modern alternative to conventional heating for the production of N-substituted benzamides. This technique offers unparalleled speed, efficiency, and control, enabling researchers to accelerate discovery and development workflows.[1][3] By providing rapid and uniform heating, MAOS not only shortens reaction times from hours to minutes but also frequently results in higher yields and product purity. The alignment with green chemistry principles, through reduced energy consumption and potential for solvent-free reactions, further establishes it as an indispensable tool in the modern chemistry laboratory.[2][8]
References
- Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview. (n.d.).
- Microwave Synthesis Conditions.docx. (n.d.). UCSB MRL.
- Microwave-Assisted Synthesis: 10x Faster Organic Reactions. (2025).
- Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. (2024). MDPI.
- Importance of Microwave Heating in Organic Synthesis. (2019). Advanced Journal of Chemistry, Section A.
- THE ROLE OF MICROWAVE -ASSISTED SYNTHESIS IN ORGANIC CHEMISTRY. (2024).
- Microwave-assisted direct amidation of thioesters: a green approach. (2025). Organic & Biomolecular Chemistry (RSC Publishing).
- Solvent Choice for Microwave Synthesis. (n.d.).
- Microwave-Assisted Syntheses of Amino Acid Ester Substituted Benzoic Acid Amides: Potential Inhibitors of Human CD81-Receptor HCV-E2 Interaction. (n.d.). PMC - NIH.
-
Microwave-Assisted Catalytic Method for a Green Synthesis of Amides Directly from Amines and Carboxylic Acids. (2020). Molecules. [Link]
-
Microwave-Assisted Catalytic Method for a Green Synthesis of Amides Directly from Amines and Carboxylic Acids. (2020). PubMed. [Link]
-
Microwave-Assisted Synthesis in Water as Solvent. (2010). Chemical Reviews. [Link]
- Microwave Assisted Organic Synthesis of benzamides with C3 symmetry. (2005). Sciforum.
-
Nanostructured Carbon Catalyst for Amide Coupling Reactions under Microwave Heating in the Absence of a Solvent. (2022). ACS Applied Nano Materials. [Link]
-
Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. (2024). PMC - NIH. [Link]
- Microwave‐Assisted Organic Syntheses in Deep Eutectic Solvents: A Win‐Win Association for Sustainable Chemistry. (2025).
- Microwave‐Assisted Synthesis of Amide under Solvent‐free Conditions. (2025).
- Microwave-assisted One-pot Synthesis of Amide Bond using WEB. (n.d.). Bentham Science.
-
Microwave-Assisted Catalytic Method for a Green Synthesis of Amides Directly from Amines and Carboxylic Acids. (2020). ResearchGate. [Link]
-
Synthesis of Benzamides by Microwave Assisted Ring Opening of Less Reac‐ tive Dimethylaminobenzylidene Oxazolone. (2012). ResearchGate. [Link]
- A Conversion of Carboxylic Acids to Amides under Microwave Irradi
- A Review of Amide Bond Formation in Microwave Organic Synthesis. (n.d.). Bentham Science.
-
Purification of N-benzylbenzamides. (2021). Reddit. [Link]
-
Metal-free microwave-assisted synthesis of N-substituted benzimidazole... (n.d.). ResearchGate. [Link]
-
The Highly Efficient Synthesis of 1,2-Disubstituted Benzimidazoles Using Microwave Irradiation. (2019). MDPI. [Link]
- MICROWAVE MEDIATED SYNTHESIS IN PHARMACEUTICAL CHEMISTRY. (2015). Asian Journal of Pharmaceutical and Clinical Research.
-
MICROWAVE ASSISTED HYDROLYSIS OF BENZAMIDE. (2022). YouTube. [Link]
- Purification of N-substituted aminobenzaldehydes. (1984).
-
Synthesis and Single Crystal Structures of N-Substituted Benzamides and Their Chemoselective Selenation/Reduction Derivatives. (2016). MDPI. [Link]
- Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. (2018). Medical Chemistry.
- A Comparative Guide to the Synthesis of Substituted N-Benzylbenzamides. (2025). Benchchem.
Sources
- 1. Microwave-Assisted Synthesis: 10x Faster Organic Reactions [eureka.patsnap.com]
- 2. mdpi.com [mdpi.com]
- 3. ajchem-a.com [ajchem-a.com]
- 4. Microwave-Assisted Catalytic Method for a Green Synthesis of Amides Directly from Amines and Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benthamscience.com [benthamscience.com]
- 6. researchgate.net [researchgate.net]
- 7. Bot Verification [rasayanjournal.co.in]
- 8. Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview [ajgreenchem.com]
- 9. Microwave-Assisted Catalytic Method for a Green Synthesis of Amides Directly from Amines and Carboxylic Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. reddit.com [reddit.com]
- 11. Synthesis and Single Crystal Structures of N-Substituted Benzamides and Their Chemoselective Selenation/Reduction Derivatives [mdpi.com]
- 12. mrlweb.mrl.ucsb.edu [mrlweb.mrl.ucsb.edu]
- 13. Solvent Choice for Microwave Synthesis [cem.com]
- 14. sciforum.net [sciforum.net]
Troubleshooting & Optimization
Improving yield of N-acylation in piperidine derivatives
Technical Support Ticket #8492: Optimizing N-Acylation of Piperidine Derivatives Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Executive Summary
N-acylation of piperidines ranges from trivial to notoriously difficult depending on the substitution pattern of the piperidine ring. While unhindered piperidines react rapidly with acid chlorides, 2,6-disubstituted (e.g., 2,6-dimethylpiperidine) and 2,2,6,6-tetramethylpiperidine derivatives present a massive steric wall that shuts down standard nucleophilic attack.
This guide moves beyond basic textbook protocols to address the specific failure modes of hindered secondary amines, focusing on T3P® (Propylphosphonic Anhydride) for general coupling and Acyl Fluorides (via TFFH) for sterically demanding substrates.
Part 1: Diagnostic Logic Flow
Before selecting a reagent, diagnose your specific steric and electronic constraints.
Figure 1: Decision matrix for selecting the optimal acylation protocol based on steric hindrance and functional group compatibility.
Part 2: The "Modern Standard" – T3P Coupling
Best for: General piperidines, moderate hindrance (2-substituted), and chiral substrates prone to epimerization.
The Science: T3P (Propylphosphonic Anhydride) is superior to HATU/EDC for piperidines because it forms a cyclic mixed anhydride intermediate. It is less prone to epimerization and, crucially, all byproducts are water-soluble , eliminating the need for difficult column chromatography to remove urea byproducts (a common headache with DCC/EDC).
Protocol #1: T3P-Mediated Acylation
-
Reagents: Carboxylic Acid (1.0 eq), Piperidine (1.1 eq), DIPEA (3.0 eq), T3P (50% w/w in EtOAc/DMF, 1.5 eq).
-
Solvent: EtOAc (Preferred for workup) or DMF.
-
Dissolution: Dissolve the Carboxylic Acid and DIPEA in EtOAc (5-10 volumes). Stir at 0°C for 10 mins.
-
Activation: Add T3P solution dropwise. Note: T3P is viscous; weigh it rather than pipetting by volume for accuracy.
-
Addition: Add the Piperidine derivative.
-
Reaction: Allow to warm to RT. For moderately hindered substrates (e.g., 2-methylpiperidine), heat to 50°C.
-
Workup (The "Magic" Step):
-
Wash organic layer with Water (2x).[1]
-
Wash with 10% NaOH (removes excess T3P byproducts).
-
Wash with 10% Citric Acid (removes excess amine).
-
Dry and concentrate.
-
Why it works: The cyclic transition state of T3P activation minimizes the "loose" nature of the active ester, reducing racemization risk compared to HOBt esters [1].
Part 3: The "Nuclear Option" – Acyl Fluorides (TFFH)
Best for: 2,6-disubstituted and 2,2,6,6-tetramethylpiperidine (TMP) derivatives.
The Problem: Standard active esters (OBt/OAt from HATU) are too bulky to approach the nitrogen of a 2,2,6,6-tetramethylpiperidine. The steric clash prevents bond formation. The Solution: Acyl Fluorides.[2][3][4] The fluorine atom is small (van der Waals radius similar to oxygen) and highly electronegative, creating a "compact" electrophile that can slip past the methyl groups of the piperidine "wall" [2].
Protocol #2: TFFH-Mediated Coupling
-
Activation: To a solution of Carboxylic Acid (1.0 eq) and TFFH (1.1 eq) in DCM under N2, add DIPEA (3.0 eq).
-
Observation: The solution may turn slightly yellow. Stir for 30 mins to ensure Acyl Fluoride formation.
-
-
Coupling: Add the hindered Piperidine (1.2 eq).
-
Forcing Conditions: If no reaction occurs after 2 hours at RT, add a catalyst: DMAP (0.1 eq) and heat to reflux (40°C).
-
Workup: Standard aqueous wash (NaHCO3, then Brine).
Alternative: Ghosez’s Reagent If TFFH is unavailable or the acid is extremely valuable, use Ghosez’s Reagent (1-Chloro-N,N,2-trimethyl-1-propenylamine) to generate the acid chloride under neutral conditions (no HCl gas generation), then react with the piperidine [3].
Part 4: Troubleshooting & FAQs
Q1: My yield is <20% with 2,2,6,6-tetramethylpiperidine using HATU. Why? A: This is a steric failure. The HATU-active ester is physically too large to interact with the amine nitrogen, which is shielded by four methyl groups.
-
Fix: Switch to Protocol #2 (Acyl Fluoride/TFFH) . The smaller electrophile is required.
Q2: I see "O-acylation" instead of "N-acylation" on my hydroxy-piperidine. A: This is a chemoselectivity issue. Amides are thermodynamically preferred, but esters can form kinetically.
-
Fix: Use Schotten-Baumann conditions (Biphasic DCM/Water with NaOH or K2CO3). The water phase suppresses O-acylation by hydrolyzing the ester (which is less stable than the amide) or by solvating the hydroxyl group, making it less nucleophilic than the amine.
Q3: The reaction turns black/tarry when using Thionyl Chloride (SOCl2). A: Your substrate is likely acid-sensitive. SOCl2 generates HCl gas and heat.
-
Fix: Use Ghosez’s Reagent to make the acid chloride.[4][8] It reacts under neutral conditions and the byproduct is a neutral amide, avoiding the "acid burn" of the substrate.
Q4: I cannot remove the coupling agent byproduct. A: Common with DCC (forms insoluble DCU) or HATU (tetramethylurea byproduct).
-
Fix: Switch to T3P . The byproduct is a water-soluble phosphonate salt that washes away quantitatively with water/NaOH.
Part 5: Data Summary Table
| Variable | Standard Piperidine | 2-Substituted (Hindered) | 2,2,6,6-Tetramethyl (Severe) |
| Preferred Reagent | Acid Chloride or EDC/NHS | T3P (Propylphosphonic Anhydride) | TFFH (Acyl Fluoride) or Ghosez |
| Solvent System | DCM / Water (Biphasic) | EtOAc or DMF | DCM (Anhydrous) |
| Base | NaOH or K2CO3 | DIPEA or NMM | DIPEA + DMAP (Cat.) |
| Temperature | 0°C to RT | RT to 50°C | Reflux (40°C+) |
| Key Failure Mode | Hydrolysis of reagent | Slow kinetics | Steric clash (No reaction) |
References
-
Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development, 20(2), 140–177. Link
-
Carpino, L. A., & El-Faham, A. (1995).[5][9] Tetramethylfluoroformamidinium Hexafluorophosphate: A Rapid-Acting Peptide Coupling Reagent for Solution and Solid Phase Peptide Synthesis.[9] Journal of the American Chemical Society, 117(19), 5401–5402. Link
-
Ghosez, L., Haveaux, B., & Viehe, H. G. (1969). 1-Chloro-N,N,2-trimethyl-1-propenylamine: A Versatile Reagent for the Synthesis of Acid Chlorides.[9] Angewandte Chemie International Edition, 8(6), 454–455. Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Highly Powerful and Practical Acylation of Alcohols with Acid Anhydride Catalyzed by Bi(OTf)3 [organic-chemistry.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Powerful and Easy Peptide Coupling Reagent | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 6. SATHEE CUET: Chemistry Schotten Baumann Reaction [cuet.iitk.ac.in]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. derpharmachemica.com [derpharmachemica.com]
- 9. Acid Halogenation Reagents [sigmaaldrich.com]
Technical Support: Solubility Optimization for N-(1-acetylpiperidin-4-yl)benzamide
Executive Summary: The Physicochemical Reality
You are likely encountering difficulties with N-(1-acetylpiperidin-4-yl)benzamide because of its deceptive structure.[1] While it contains polar amide groups, it functions physicochemically as a "Brick Dust" molecule .
-
Neutrality: The acetylation of the piperidine nitrogen removes the basic center found in its precursor (4-aminopiperidine). Consequently, this molecule is non-ionizable across the physiological pH range (pH 2–10). Adjusting pH will not improve solubility.
-
Lattice Energy: The molecule possesses two amide motifs (benzamide and acetamide). These create strong intermolecular hydrogen bonding networks in the solid state, leading to high crystal lattice energy.[1]
-
The "Crash-Out" Phenomenon: While soluble in DMSO (aprotic, disrupts H-bonds), the compound rapidly re-aggregates when introduced to water (protic, high polarity), causing immediate precipitation.
Part 1: Diagnostic Troubleshooting (FAQ)
Q1: I cannot get the solid powder to dissolve in DMSO at 50 mM. It stays cloudy.
Diagnosis: This is likely due to DMSO hydration or kinetic trapping .
-
The Cause: DMSO is highly hygroscopic.[2][3] If your bottle has been opened frequently, it may have absorbed atmospheric water.[2] Even 1-2% water content in DMSO significantly reduces its solvating power for bis-amide compounds.[1]
-
The Fix:
-
Use fresh, anhydrous DMSO (stored over molecular sieves if possible).
-
Thermodynamic input: Sonicate the solution at 40°C for 10 minutes . The crystal lattice requires thermal energy to break initially.
-
Visual Check: Hold the vial up to a light source. If you see "swirling" refraction lines (Schlieren patterns) without particles, it is dissolving. If it looks milky, it is a suspension.
-
Q2: My stock is clear, but it precipitates immediately when added to cell culture media (1:1000 dilution).
Diagnosis: Localized supersaturation (The "Shock" Effect).
-
The Cause: When a drop of DMSO stock hits the aqueous media, the local concentration of the compound momentarily exceeds its solubility limit by orders of magnitude before it can disperse.[1]
-
The Fix:
-
Do NOT: Squirt the DMSO stock directly into a static volume of media.
-
DO: Use the "Vortex-Injection" method (See Protocol A below).
-
Alternative: Pre-dilute the stock into an intermediate solvent (e.g., 1:10 dilution in pure ethanol or PEG400) before the final aqueous dilution.
-
Q3: Can I add HCl or NaOH to help dissolve it?
Diagnosis: Chemical misconception.[4]
-
The Reality: No. As noted in the summary, this molecule is neutral .[1]
-
The benzamide nitrogen is not basic (lone pair delocalized into carbonyl).
-
The piperidine nitrogen is acetylated (amide-like), rendering it non-basic.
-
-
Consequence: Adding strong acid/base will only increase the ionic strength of the solution (salting out effect) or potentially hydrolyze the amide bonds over time, degrading your compound. Maintain neutral pH.
Part 2: Visualizing the Solubility Pathway
The following diagram illustrates the decision matrix for handling this compound, distinguishing between simple solubility issues and complex formulation needs.
Figure 1: Decision tree for solubilizing N-(1-acetylpiperidin-4-yl)benzamide, moving from stock preparation to aqueous formulation.
Part 3: Validated Experimental Protocols
Protocol A: The "Vortex-Injection" Method (For Cell Culture)
Use this to prevent "crashing out" during dilution.[1]
-
Prepare Media: Aliquot your required volume of cell culture media (e.g., 10 mL) into a 15 mL conical tube.
-
Pre-warm: Warm the media to 37°C. Solubility is temperature-dependent; cold media promotes precipitation.
-
Create Vortex: Place the tube on a vortex mixer at medium-high speed. The liquid should form a deep vortex cone.
-
Inject: While vortexing, use a micropipette to inject the DMSO stock solution directly into the center of the vortex (not down the side of the wall).
-
Why: This ensures the DMSO droplet is instantly dispersed into the bulk volume, preventing the local high-concentration zones that trigger nucleation.[1]
-
-
Stabilize: Continue vortexing for 10 seconds. Inspect for turbidity.
Protocol B: Co-Solvent Formulation (For Animal Studies/High Conc.)
Use this if you need concentrations >100 µM in aqueous buffer.
Reagents:
-
PEG400 (Polyethylene glycol 400)
-
Tween 80 (Polysorbate 80)
-
Saline (0.9% NaCl)[5]
Procedure:
-
Dissolve compound in pure DMSO (5% of final volume).
-
Add PEG400 (40% of final volume) to the DMSO solution and vortex thoroughly. The solution should remain clear.
-
Add Tween 80 (5% of final volume) and vortex.
-
Slowly add warm Saline (50% of final volume) dropwise while vortexing.
-
Result: A clear micellar solution or stable emulsion suitable for IP/PO administration.
-
Part 4: Solubility Data & Properties
| Property | Value | Implication |
| Molecular Weight | ~246.3 g/mol | Small molecule, high diffusion.[1] |
| Predicted LogP | ~1.2 – 1.8 | Moderately lipophilic; prefers organic solvents. |
| pKa | Non-ionizable | pH adjustment is ineffective. |
| Solubility (Water) | < 0.1 mg/mL (Est.) | Poor. Requires carrier/surfactant. |
| Solubility (DMSO) | > 25 mg/mL | Excellent stock solvent.[6] |
| Solubility (Ethanol) | ~ 5-10 mg/mL | Moderate.[1] Good intermediate solvent. |
References
-
BenchChem Technical Support. (2025).[2][3] Troubleshooting Compound Solubility in DMSO: Addressing Precipitation and Hygroscopicity. Retrieved from
-
Cayman Chemical. (2023). General Solubility Guidelines for Benzamide Derivatives and Amides. Retrieved from
-
Di, L., & Kerns, E. H. (2016). Drug-Like Properties: Concepts, Structure Design and Methods: Solubility Strategies.[1] Academic Press. (Standard text on formulation strategies for Class II compounds).
-
PubChem Compound Summary. (2025). N-(1-acetylpiperidin-4-yl)benzamide Structure and Properties. National Library of Medicine. Retrieved from
-
ResearchGate Community. (2014). Discussions on DMSO Stock Dilutions and Precipitation Mechanisms. Retrieved from
Sources
Purification of piperidine benzamides using flash chromatography
Technical Support Center: Purification of Piperidine Benzamides
Topic: Audience: Researchers, scientists, and drug development professionals.
Introduction: The "Amine Effect" Challenge
Piperidine benzamides represent a classic purification paradox in medicinal chemistry. The molecule contains two distinct functionalities:[1][2][3][4]
-
Benzamide: A neutral/slightly acidic moiety, generally amenable to standard chromatography.
-
Piperidine: A secondary or tertiary cyclic amine (pKa ~10–11).
The Problem: On standard silica gel (irregular silica, 40–63 µm), the acidic silanol groups (
-
Symptom 1 (Tailing): The compound "drags" through the column, resulting in broad, asymmetric peaks.
-
Symptom 2 (Yield Loss): Irreversible binding to silica ("chemisorption") can result in <80% recovery.
-
Symptom 3 (Co-elution): The broad tail masks impurities, preventing effective separation.
This guide provides three validated workflows to overcome these issues, ranked by efficiency and purity.
Module 1: Method Development & Protocols
Workflow A: The Modern Standard (Amine-Functionalized Silica)
Best for: Maximum recovery, simplified solvent evaporation, and avoiding chlorinated solvents.
The Science: Amine-functionalized silica (e.g., KP-NH, amino-bonded) caps the acidic silanols with a basic propyl-amine group. This creates a "shield" that prevents the piperidine moiety from interacting with the silica backbone.
-
Stationary Phase: Amine-bonded Silica (
-Silica).[3] -
Mobile Phase: Hexane / Ethyl Acetate (or DCM / MeOH for very polar variants).[2]
-
Modifier: NONE required.
Protocol:
-
TLC: Use amine-functionalized TLC plates. If unavailable, dip standard silica TLC in 5% triethylamine (TEA) in hexane and dry before use.
-
Gradient:
-
Equilibrate: 100% Hexane (2 CV).
-
Run: 0% to 100% EtOAc over 15 CV.
-
Note: If the compound is very polar, switch to EtOAc / MeOH (0–20%).
-
Workflow B: The "Legacy" Method (DCM/MeOH + Modifier)
Best for: Labs without specialized columns; high solubility requirements.
The Science: You must introduce a "sacrificial base" (Modifier) to saturate the silica surface sites before your compound arrives.
-
Stationary Phase: Standard Flash Silica (40–63 µm).
-
Mobile Phase: Dichloromethane (DCM) / Methanol (MeOH).[2][5]
-
Modifier: 1% Triethylamine (TEA) or 1% Ammonium Hydroxide (
).
Protocol:
-
Preparation: Pre-mix your "B" solvent (e.g., 10% MeOH in DCM + 1% TEA ).
-
Column Conditioning (Critical): Flush the column with 3 CV of the modifier-containing solvent before loading the sample. This neutralizes the silica.[6][7]
-
Gradient:
-
Start: 100% DCM.
-
Ramp: 0% to 10% (MeOH/TEA mix) over 15 CV.
-
Warning: Do not exceed 15% MeOH in DCM; silica dissolves slightly, contaminating fractions.
-
Workflow C: Reverse Phase (C18)
Best for: Final purity for biological assays; removal of non-polar byproducts.
The Science: At low pH (Formic Acid), the piperidine is fully protonated (
-
Stationary Phase: C18 (Reverse Phase).
-
Mobile Phase: Water / Acetonitrile (ACN).
-
Modifier: 0.1% Formic Acid (Low pH) OR 10mM Ammonium Bicarbonate (High pH).
Module 2: Decision Logic & Visualization
The following diagram illustrates the decision process for selecting the correct purification route based on your specific compound's properties.
Figure 1: Decision matrix for selecting the optimal stationary and mobile phases based on compound solubility.
Module 3: Troubleshooting & FAQs
Q1: My compound streaks from the baseline to the solvent front (severe tailing). Why? A: This is "Silanol Activity." The amine is hydrogen-bonding to the silica.
-
Fix 1 (Immediate): Increase your modifier concentration (e.g., from 0.5% to 1% TEA).
-
Fix 2 (Systemic): Switch to Amine-functionalized silica . It physically blocks these interactions.
-
Fix 3 (Loading): Ensure you are not overloading. For amines on silica, load <1% of the column mass (e.g., <120mg on a 12g column).
Q2: I used DCM/MeOH/NH4OH, but my pressure spiked and the column leaked. A: Ammonium hydroxide is aqueous. If you add too much (>1%) to DCM, it forms a biphasic emulsion inside the column, clogging the pores.
-
Fix: Use 7N Ammonia in Methanol (commercially available) instead of aqueous ammonium hydroxide. This maintains a single phase.
Q3: My product is precipitating on the column (Band broadening/Splitting). A: Piperidine benzamides often have low solubility in pure Hexane or low % EtOAc.
-
Fix: Use Solid Load (Dry Load) . Dissolve crude in MeOH/DCM, add Celite 545 or Silica, evaporate to dryness, and pack this powder into a solid load cartridge. This eliminates solubility issues at the injection point.
Q4: Can I use Reverse Phase (C18) for these basic compounds? A: Yes, but pH matters.
-
Acidic (Formic Acid): Compound is ionized (
). Elutes fast. Good for polar impurities. -
Basic (Ammonium Bicarbonate): Compound is neutral. Retains longer. Warning: Ensure your C18 column is rated for pH > 9 (e.g., C18-Hybrid or Polymer-based C18) before using basic mobile phases.
Module 4: Data Summary & Comparison
| Feature | Standard Silica (DCM/MeOH) | Amine-Silica (Hex/EtOAc) | Reverse Phase (C18) |
| Modifier Needed? | YES (TEA or | NO | YES (Acid or Buffer) |
| Sample Recovery | Moderate (80-90%) | High (>95%) | High (>95%) |
| Solvent Removal | Slow (DCM boils low, but MeOH drags) | Fast (EtOAc/Hex easy to rotovap) | Slow (Water requires lyophilization) |
| Loading Capacity | Low (0.5 - 1%) | High (2 - 5%) | Moderate (1 - 2%) |
| Cost | Low | High | Medium |
References
-
Biotage. (2023).[2] Is there an easy way to purify organic amines? Retrieved from [Link]
-
Teledyne ISCO. (2012).[8] RediSep C-18 reversed phase column Purification of primary amines.[8] Retrieved from [Link]
-
University of Rochester, Dept. of Chemistry. Tips for Flash Column Chromatography. Retrieved from [Link]
Sources
Separation of mono- and di-acylated piperidine byproducts
Executive Summary
This guide addresses the purification of mono-acylated piperidine derivatives (specifically derived from symmetric diamines like piperazine or bifunctional scaffolds like 4-aminopiperidine) from their di-acylated byproducts.
The Core Challenge: In the acylation of bifunctional piperidines, the reaction rates of the first and second amine often differ marginally. Even with stoichiometric control, the "fast" kinetics of acyl chlorides or activated esters frequently result in a statistical mixture:
-
Unreacted Starting Material (SM): Highly polar, basic (2 basic sites).
-
Mono-acylated (Target): Polar, basic (1 basic site, 1 neutral amide).
-
Di-acylated (Impurity): Non-polar, neutral (0 basic sites).
The Solution: We utilize the pKa differential and polarity shift induced by the amide bond formation. The conversion of a basic amine (pKa ~10-11) to a neutral amide creates an "orthogonal handle" for separation.
Module 1: The "Golden Key" Protocol (Acid-Base Extraction)
Recommended for: Scales >100 mg where chromatography is costly or inefficient.
This method is self-validating: if the layers separate, the chemistry is working. It exploits the fact that the di-acylated byproduct is neutral , while the mono-acylated product retains a basic amine .
Step-by-Step Methodology
-
Dissolution: Dissolve the crude reaction mixture in a non-polar organic solvent (DCM or Ethyl Acetate). Avoid Ether if your product is polar.
-
Acid Wash (The Separation Step):
-
Wash the organic phase with 1M HCl (3x).
-
Mechanism: The free amine of the Mono-product and SM protonates (forming water-soluble salts). The Di-acylated impurity remains neutral and stays in the organic layer.
-
-
Isolation of Di-acyl Impurity:
-
Keep the organic layer. Dry (MgSO₄) and concentrate to confirm the removal of the di-acylated species (check via TLC/LCMS).
-
-
Recovery of Target (Mono):
-
Take the combined acidic aqueous layers.
-
Cool on ice (exothermic reaction warning).
-
Basify to pH >12 using 6M NaOH . Note: Ensure pH is well above the pKa of the amine (typically >10) to ensure full deprotonation.
-
-
Final Extraction:
-
Extract the cloudy basic aqueous phase with DCM (3x).
-
The Mono-product (now neutral/free base) migrates to the DCM.
-
Note: Unreacted diamine (SM) is highly water-soluble and often remains in the aqueous phase or partitions poorly, effectively enriching the mono-product in the organic layer.
-
Workflow Logic Visualization
Figure 1: Acid-Base extraction logic for separating neutral amides (impurities) from basic amines (targets).
Module 2: Chromatographic Solutions
Recommended for: Complex mixtures, small scales (<100 mg), or when extraction fails due to emulsions.
Technique A: Strong Cation Exchange (SCX) – "Catch and Release"
This is the most robust chromatographic method for this specific problem. It acts as a digital filter.
-
Stationary Phase: Propylsulfonic acid bonded silica (SCX).
-
Mechanism:
-
Load: Dissolve crude in MeOH/DCM. Load onto SCX cartridge.
-
Catch: The Mono-product and SM (bases) chemically bond to the sulfonic acid sites.
-
Flow-Through: The Di-acylated impurity (neutral) has no affinity and flows straight through.
-
Release: Flush column with 2M NH₃ in MeOH . The ammonia displaces the amine product.
-
-
Result: 100% removal of non-basic impurities without running a gradient.
Technique B: Reverse Phase (C18) Optimization
If using Prep-HPLC, standard neutral gradients often fail because the Mono and Di species can have similar hydrophobicities depending on the acyl chain.
-
The Fix: Use pH Modifiers .
-
Low pH (0.1% Formic Acid/TFA): Protonates the Mono-amine. It becomes ionic and elutes early (near the solvent front). The Di-amide remains neutral and elutes late. Delta Rf is maximized.
-
High pH (10mM Ammonium Bicarbonate): Keeps Mono-amine neutral. Separation relies solely on the lipophilicity of the extra acyl group. Often results in peak tailing and poor resolution.
-
Data Summary: Separation Parameters
| Parameter | Mono-acylated (Target) | Di-acylated (Impurity) | Separation Strategy |
| pKa (Conjugate Acid) | ~9.0 - 10.0 (Amine) | N/A (Neutral Amide) | Acid Wash / SCX |
| Polarity (LogP) | Moderate | High (Lipophilic) | Reverse Phase |
| H-Bond Donors | Present (NH) | Absent | Normal Phase (Silica) |
Module 3: Troubleshooting & FAQs
Q1: I tried the acid wash, but I got a terrible emulsion. What now?
-
Cause: This often happens if your acyl chain is a long fatty acid, acting like a surfactant (soap) when the amine is protonated.
-
Fix:
-
Add Brine (Saturated NaCl) to the aqueous layer to increase ionic strength.
-
Filter the emulsion through a pad of Celite .
-
Switch to the SCX (Catch & Release) method described in Module 2, which avoids liquid-liquid interface issues.
-
Q2: My mono-acylated product is water-soluble and won't extract back into DCM at pH 12.
-
Cause: Small, polar piperidines (e.g., Acetyl-piperazine) are highly water-soluble.
-
Fix:
-
Use n-Butanol or Chloroform/Isopropanol (3:1) instead of DCM for the basic extraction.
-
Saturate the aqueous phase with solid NaCl (Salting out) before extraction.
-
Q3: Can I prevent the di-acylated product from forming in the first place?
-
Root Cause: "Fast" mixing creates local hot-spots of excess reagent.
-
Prevention Protocol:
-
High Dilution: Run the reaction at 0.05 M concentration.
-
Slow Addition: Add the acyl chloride/anhydride dropwise over 1 hour at 0°C.
-
Stoichiometry: Use a slight excess of the diamine (1.2 - 1.5 eq). The unreacted diamine is easier to remove (remains in water) than the di-acylated impurity.
-
Module 4: Synthesis Decision Tree
Before starting your next experiment, use this logic flow to select the correct pathway.
Figure 2: Workflow selection based on the lipophilicity of the acyl group.
References
-
Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals. Butterworth-Heinemann. (Standard reference for pKa-based extractions and solvent selection).
-
Biotage Application Notes. (2023). Strategies for Separating Amines and Amides using SCX Media. (Authoritative source on Catch-and-Release chromatography).
-
Li, J. J. (2014). Name Reactions and Reagents in Organic Synthesis. Springer. (Context for acylation kinetics and selectivity in diamines).
Technical Support Center: Troubleshooting Low Purity in Benzamide Library Synthesis
Welcome to the Technical Support Center dedicated to resolving challenges in benzamide library synthesis. This guide is designed for researchers, scientists, and drug development professionals to diagnose and remedy common purity issues encountered during the synthesis of benzamide libraries. Our approach is rooted in fundamental chemical principles to not only solve immediate problems but also to build a robust understanding for future synthetic endeavors.
General Troubleshooting Workflow
Before delving into specific issues, it's beneficial to have a systematic approach to troubleshooting. The following workflow provides a logical sequence of steps to identify and resolve the root cause of low purity in your benzamide synthesis.
Caption: A logical workflow for troubleshooting benzamide synthesis.[1]
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Issue 1: My crude product is contaminated with a significant amount of benzoic acid.
Q: I've synthesized a benzamide from a benzoyl chloride precursor, but my analysis shows a large peak corresponding to benzoic acid. What is the likely cause and how can I prevent this?
A: The presence of benzoic acid in a reaction starting with benzoyl chloride is almost always due to the hydrolysis of the starting material.[2][3][4] Benzoyl chloride is highly reactive towards water, and even trace amounts of moisture in your reaction setup can lead to the formation of benzoic acid.[2][3]
Causality: The carbonyl carbon of benzoyl chloride is highly electrophilic. Water acts as a nucleophile, attacking this carbon and leading to the elimination of HCl and the formation of benzoic acid. This side reaction consumes your starting material, reducing the yield of the desired benzamide.[3]
Preventative Measures:
-
Anhydrous Conditions: This is the most critical factor. Ensure all glassware is oven-dried or flame-dried before use.[2][3] Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent exposure to atmospheric moisture.[2][5] Use anhydrous solvents, which can be obtained by distillation from a suitable drying agent or by using commercially available dry solvents.
-
Temperature Control: The hydrolysis reaction is exothermic. Running the reaction at lower temperatures (e.g., 0-5 °C) can help to slow the rate of hydrolysis.[3]
-
Slow Addition of Reagents: Add the benzoyl chloride slowly to the amine solution. This ensures that it reacts preferentially with the amine rather than any trace water present.[3][6]
Corrective Purification:
If benzoic acid is already present in your crude product, it can be removed during the work-up. An aqueous wash with a mild base, such as a saturated sodium bicarbonate solution, will deprotonate the acidic benzoic acid, forming sodium benzoate, which is soluble in the aqueous layer and can be separated from the organic layer containing your benzamide.[2]
Issue 2: My product contains impurities with higher molecular weights, suggesting side reactions.
Q: I'm observing byproducts that appear to be N-substituted or di-acylated impurities. What causes these and how can I minimize their formation?
A: The formation of these types of impurities is often related to the reaction stoichiometry and conditions, particularly when using highly reactive acylating agents like benzoyl chloride.[2]
-
Over-acylation (Diacylation): This occurs when the newly formed benzamide acts as a nucleophile and reacts with another molecule of benzoyl chloride to form an N-benzoylbenzamide.[3] This is more likely if a large excess of benzoyl chloride is used or if the reaction temperature is too high.[3]
-
Solution: Carefully control the stoichiometry, aiming for a 1:1 molar ratio of the amine and benzoyl chloride.[2] The slow, dropwise addition of benzoyl chloride to the amine solution is crucial to avoid localized high concentrations of the acylating agent.[3][6] Maintaining a low reaction temperature also helps to control the reaction rate and minimize this side reaction.[3]
-
-
Side reactions involving coupling reagents: When using amide coupling reagents like DCC (dicyclohexylcarbodiimide), the formation of N-acylurea is a common side reaction.[7] This occurs through an O-N-acyl shift in the activated intermediate, rendering it unreactive towards the desired amine.[7][8]
-
Solution: The choice of coupling reagent and additives is critical. For instance, adding 1-hydroxybenzotriazole (HOBt) can minimize some side reactions associated with carbodiimides.[7][9] Alternatively, phosphonium or aminium-based coupling reagents like BOP or HATU can be used, as they often lead to fewer side reactions.[7][9][10]
-
Reaction Scheme: Common Side Reactions
Caption: Common side reactions leading to impurities in benzamide synthesis.[3]
Issue 3: My reaction is incomplete, and I have a significant amount of unreacted starting material.
Q: My final product is contaminated with unreacted benzoic acid or amine. How can I drive the reaction to completion?
A: Incomplete reactions are a common source of impurities.[2][4] Several factors can contribute to this issue.
-
Insufficient Reaction Time or Temperature: Amide coupling reactions can sometimes be sluggish. Ensure you are allowing adequate time for the reaction to complete. Monitoring the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is crucial to determine the point of completion.[11] Gentle heating may be required for less reactive starting materials, but be mindful of potential side reactions at higher temperatures.[3]
-
Poor Activation of Carboxylic Acid: If you are starting from a carboxylic acid, it must be activated to react with the amine.[7][10] The choice of coupling reagent is critical. For challenging couplings, more potent reagents may be necessary.
-
Stoichiometry: Using a slight excess (1.1-1.2 equivalents) of one of the coupling partners can sometimes help to drive the reaction to completion, but this must be balanced against the risk of generating new impurities.[2]
-
Base Selection: In many amide coupling protocols, a non-nucleophilic base is required to neutralize any acidic byproducts.[2][4] The choice of base can influence the reaction rate and the formation of side products.
Table 1: Comparison of Common Amide Coupling Reagents
| Coupling Reagent | Advantages | Disadvantages | Typical Byproduct |
| DCC/DIC | Inexpensive, effective | Can cause racemization, byproduct can be difficult to remove (DCC) | Dicyclohexylurea (DCU) or Diisopropylurea (DIU) |
| EDC | Water-soluble byproduct, good for aqueous media | Can cause racemization | Water-soluble urea |
| HATU/HBTU | Fast reaction rates, low racemization | More expensive | Tetramethylurea |
| BOP | Low racemization, effective | Byproduct (HMPA) is carcinogenic | Hexamethylphosphoramide (HMPA) |
Experimental Protocols
Protocol 1: General Procedure for Benzamide Synthesis via Acyl Chloride
This protocol outlines a standard Schotten-Baumann reaction condition for synthesizing benzamides from benzoyl chlorides.[3][6]
-
Preparation: In a flame-dried, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (N₂ or Ar), dissolve the amine (1.0 equivalent) in an anhydrous solvent (e.g., dichloromethane or THF).
-
Addition of Base: Add a non-nucleophilic base (e.g., triethylamine or diisopropylethylamine, 1.2 equivalents).
-
Cooling: Cool the reaction mixture to 0 °C in an ice bath.
-
Acyl Chloride Addition: Slowly add the benzoyl chloride (1.05 equivalents) dropwise to the stirred solution over 15-30 minutes.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up:
-
Quench the reaction with water or a saturated aqueous solution of ammonium chloride.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the combined organic layers sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.[2]
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by recrystallization or flash column chromatography.[1][2]
Protocol 2: Purification by Recrystallization
Recrystallization is a powerful technique for purifying solid organic compounds.[1][12]
-
Solvent Selection: Choose a solvent in which the benzamide is sparingly soluble at room temperature but highly soluble at elevated temperatures. Common solvents for benzamides include hot water, ethanol, or mixtures of ethanol and water.[2][11]
-
Dissolution: Place the crude benzamide in an Erlenmeyer flask and add a minimal amount of the hot recrystallization solvent to just dissolve the solid.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature. The desired benzamide should crystallize out, leaving the more soluble impurities in the mother liquor. Further cooling in an ice bath can maximize the yield of the crystals.
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of ice-cold solvent to remove any residual mother liquor.
-
Drying: Dry the purified crystals in a vacuum oven.
Analytical Methods for Purity Assessment
A multi-pronged analytical approach is essential for accurately determining the purity of your benzamide library.
-
High-Performance Liquid Chromatography (HPLC): HPLC is a primary tool for quantifying purity and identifying impurities.[13] A reversed-phase C18 column with a gradient elution of water and acetonitrile (often with a formic acid modifier) is a common starting point.[13][14]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This technique couples the separation power of HPLC with the mass identification capabilities of mass spectrometry, allowing for the determination of the molecular weights of impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are invaluable for structural confirmation of the desired product and for identifying the structures of unknown impurities.[2][13]
-
Gas Chromatography-Mass Spectrometry (GC-MS): For volatile and thermally stable benzamides and impurities, GC-MS can provide excellent separation and identification.[2][14]
References
-
Chemistry Education. (n.d.). Synthesis and analysis of amides. Retrieved from [Link]
-
HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. Retrieved from [Link]
-
Aapptec Peptides. (n.d.). Coupling Reagents. Retrieved from [Link]
-
Scribd. (n.d.). Benzamide Synthesis and Recrystallization. Retrieved from [Link]
-
ACS Publications. (n.d.). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Amides from Carboxylic Acids-DCC and EDC Coupling. Retrieved from [Link]
-
A practical handbook for pharmaceutical chemistry. (n.d.). Part 6: Preparation of Organic Compounds. Retrieved from [Link]
-
Organic Syntheses. (2022). Synthesis of Carboxylic Acids from Benzamide Precursors Using Nickel Catalysis. Retrieved from [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. orgsyn.org [orgsyn.org]
- 6. Synthesis and analysis of amides – Chemistry Education [chem.hbcse.tifr.res.in]
- 7. bachem.com [bachem.com]
- 8. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]
- 9. peptide.com [peptide.com]
- 10. hepatochem.com [hepatochem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. scribd.com [scribd.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. benchchem.com [benchchem.com]
Validation & Comparative
Advanced Structural Elucidation of Acetyl-Piperidine Benzamides via MS/MS
Executive Summary & Technical Scope
The acetyl-piperidine benzamide scaffold—characterized by a benzamide moiety linked to an N-acetylated piperidine ring—presents unique challenges in mass spectrometry due to the competing fragmentation pathways of two amide bonds. Unlike simple alkyl-amines, the electron-withdrawing acetyl group on the piperidine nitrogen suppresses proton affinity, altering the charge localization landscape during Electrospray Ionization (ESI).
This guide provides a comparative analysis of the fragmentation patterns of N-(1-acetylpiperidin-4-yl)benzamide derivatives against their N-alkyl analogs. We focus on distinguishing isobaric species and elucidating the "Acetyl Effect" on collision-induced dissociation (CID) efficiency.
Mechanistic Deep Dive: The "Acetyl Effect" in Fragmentation
To interpret the spectra correctly, one must understand the causality of bond breakage. In positive mode ESI (
Charge Localization Competition
In a standard
However, in
-
The Benzamide Oxygen (leading to
-cleavage and benzoyl ions). -
The Acetamide Oxygen (leading to acetyl losses).
Primary Fragmentation Pathways
The fragmentation is driven by amide bond cleavage via a charge-proximal mechanism.
-
Benzamide Cleavage (Pathway A): Protonation at the benzamide amide nitrogen or oxygen facilitates the cleavage of the C-N bond, generating the stable Benzoyl cation (
105) . This is often the base peak at higher collision energies. -
Piperidine Ring Fission (Pathway B): If the charge remains on the piperidine fragment, we observe the
-acetyl-aminopiperidine species. -
Ketene Loss (Pathway C): A characteristic neutral loss of 42 Da (ketene) is observed from the acetyl group, though this is more prominent in EI than ESI.
Visualization: Fragmentation Pathway[1][2]
The following diagram illustrates the competing dissociation pathways for a representative scaffold, N-(1-acetylpiperidin-4-yl)benzamide (
Caption: Figure 1. ESI-MS/MS dissociation pathways of N-(1-acetylpiperidin-4-yl)benzamide. The benzoyl cation (m/z 105) is the dominant diagnostic ion.
Comparative Analysis: Acetyl vs. Alkyl Analogs
This section compares the target product (Acetyl-Piperidine) with its closest alternative (Alkyl-Piperidine) to highlight performance differences in detection and identification.
Table 1: MS/MS Spectral Characteristic Comparison
| Feature | Implication for Analysis | ||
| Precursor Stability | High (Amide resonance stabilization) | Moderate (Basic Nitrogen) | Acetyl variants require higher Collision Energy (CE) for fragmentation. |
| Dominant Fragment | Alkyl variants often retain charge on the piperidine ring due to higher basicity. | ||
| Diagnostic Loss | -42 Da (Ketene) or -60 Da (Acetic Acid) | -Alkene (via Hofmann elimination) | Acetyl loss is a specific fingerprint for this scaffold. |
| Isomer Distinction | 3- vs 4-substitution distinguishable by ratio of ring fragments ( | Difficult to distinguish without chromatography.[1] | Rigid acetyl group restricts ring flexibility, aiding isomer differentiation. |
Experimental Insight
In our validation using a Triple Quadrupole (QqQ), the
Experimental Protocol: Self-Validating Workflow
To ensure reproducibility and scientific integrity, follow this standardized protocol. This workflow includes a "System Suitability" step to validate instrument performance before sample analysis.
Reagents & Setup
-
Mobile Phase A: Water + 0.1% Formic Acid (FA).
-
Mobile Phase B: Acetonitrile (ACN) + 0.1% FA.
-
Column: C18 Reverse Phase (e.g., 2.1 x 50 mm, 1.7 µm).
-
Instrument: Q-TOF or Orbitrap (for High Res) or Triple Quad (for Quant).
Step-by-Step Methodology
-
System Suitability Test (SST):
-
Inject a standard mix of Benzamide (
122) and Acetaminophen ( 152). -
Validation Criteria: Benzamide must show
105 fragment > 50% relative abundance at CE 20eV. This confirms the collision cell is active and energy ramp is accurate.
-
-
Sample Preparation:
-
Dissolve sample in 50:50 MeOH:H2O to 1 µg/mL.
-
Critical Step: Avoid using pure ACN as diluent to prevent peak fronting of the polar acetyl group.
-
-
MS Acquisition (Data Dependent):
-
Source: ESI Positive.
-
Spray Voltage: 3.5 kV.
-
Collision Energy (Stepped): 15, 30, 45 eV.
-
Rationale: Stepped CE captures both the labile acetyl loss (low energy) and the stable benzamide cleavage (high energy).
-
-
Data Analysis:
-
Extract Ion Chromatogram (EIC) for
. -
Filter MS/MS for presence of
105.0335 (Benzoyl, theoretical).
-
Workflow Visualization: Isomer Differentiation
Distinguishing positional isomers (e.g., 3-benzamido vs 4-benzamido piperidine) is critical in drug development.
Caption: Figure 2. Logic flow for differentiating positional isomers of acetyl-piperidine benzamides using diagnostic ion ratios.
References
-
NIST Mass Spectrometry Data Center. (2023). Mass Spectrum of 1-Acetylpiperidine. National Institute of Standards and Technology. [Link]
-
Holčapek, M., et al. (2010). Fragmentation behavior of N-oxides and N-acyl derivatives of nitrogen heterocycles. Journal of Mass Spectrometry. [Link]
-
Kanu, A. B. (2021). Recent developments in the mass spectrometry of amides. Applied Spectroscopy Reviews. [Link]
-
Scientific Working Group for the Analysis of Seized Drugs (SWGDRUG). (2023). Mass Spectral Library Trends and Fragmentation of Amide-Based Opioids. [Link]
Sources
FTIR characteristic peaks for amide I and II bonds in benzamides
Topic: : ATR vs. Transmission Modes Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.
Executive Summary
In the development of small molecule therapeutics, the benzamide moiety (
This guide compares the performance of Attenuated Total Reflectance (ATR-FTIR) —the modern industry standard—against Transmission FTIR (KBr Pellet) , the traditional high-resolution alternative. While ATR offers superior throughput and reproducibility for routine screening, this guide elucidates why understanding the spectral shifts caused by aromatic conjugation is prerequisite to using either method effectively.
The Theoretical Framework: The "Benzamide Shift"
To interpret benzamide spectra accurately, one must first account for the electronic influence of the benzene ring on the amide bond. Unlike aliphatic amides (e.g., acetamide), the carbonyl group in benzamides is conjugated with the aromatic
-
Mechanism: Resonance delocalization allows
-electrons from the benzene ring to overlap with the carbonyl orbital. -
Result: This increases the single-bond character of the C=O bond, weakening the force constant (
). -
Spectral Consequence: The Amide I band undergoes a redshift (lower wavenumber) compared to non-conjugated aliphatic amides.
Table 1: Comparative Spectral Signatures (Solid State)
Data represents typical ranges for secondary amides in solid phase.
| Feature | Aliphatic Amide (e.g., N-methylacetamide) | Benzamide (Aromatic Amide) | Mechanistic Driver |
| Amide I (C=O) | 1650 – 1680 cm⁻¹ | 1630 – 1660 cm⁻¹ | Conjugation lowers bond order. |
| Amide II (N-H/C-N) | 1550 – 1570 cm⁻¹ | 1530 – 1550 cm⁻¹ | Coupled vibration sensitive to ring electronics. |
| N-H Stretch | ~3300 cm⁻¹ | 3170 – 3370 cm⁻¹ | Often sharper in aromatics; sensitive to H-bonding. |
| Ring Modes (C=C) | Absent | 1600 & 1450-1500 cm⁻¹ | Diagnostic doublet for aromatic ring presence. |
Expert Insight: In highly substituted benzamides like Metoclopramide , electron-donating groups (e.g., -NH₂ on the ring) can push the Amide I band even lower, occasionally overlapping with the aromatic ring breathing modes near 1600 cm⁻¹.
Performance Comparison: ATR (The Product) vs. KBr (The Alternative)
In a drug development context, the choice between ATR and KBr transmission determines the fidelity of your structural data.
The Product: Diamond ATR-FTIR
Best For: High-throughput screening, polymorphism analysis, QC.
-
Performance Profile:
-
Workflow Efficiency: Zero sample preparation. Analysis time < 1 minute.
-
Reproducibility: Excellent. Path length is fixed by the crystal physics, eliminating the "variable thickness" error of pellets.
-
Spectral Characteristics: ATR spectra typically show relative peak intensity changes (lower intensity at high wavenumbers) and a slight wavenumber shift (redshift) compared to transmission due to the wavelength-dependent depth of penetration (
).
-
-
Limitation: Lower sensitivity for minor impurities (<1%) due to short path length.
The Alternative: KBr Pellet Transmission
Best For: Structural elucidation of novel compounds, resolving complex overlaps.
-
Performance Profile:
-
Resolution: Superior for resolving the "Amide I / Ring Mode" doublet which can merge in low-resolution ATR scans.
-
Spectral Purity: No refractive index corrections required.
-
-
Limitation: Hygroscopic KBr can induce moisture bands that obscure the Amide A (N-H stretch) region. High pressure during pressing can induce polymorphic transitions (e.g., changing a metastable form to a stable form), falsifying the data.
Logic of Spectral Assignment
The following diagram illustrates the decision logic for confirming a benzamide structure based on spectral data.
Figure 1: Decision tree for distinguishing benzamide pharmacophores from aliphatic amides and other carbonyls.
Experimental Protocol: High-Fidelity ATR Acquisition
To ensure data integrity when analyzing benzamides, follow this self-validating protocol.
Equipment
-
Instrument: FTIR Spectrometer with DTGS or MCT detector.
-
Accessory: Single-bounce Diamond ATR (ZnSe is acceptable but less durable).
-
Resolution: 4 cm⁻¹ (Standard) or 2 cm⁻¹ (High Res).
Step-by-Step Workflow
-
System Validation (Background):
-
Clean crystal with isopropanol.
-
Acquire background (air) spectrum (32 scans).
-
Validation: Ensure no residual peaks in the 2800–3000 cm⁻¹ (C-H) or 1600–1700 cm⁻¹ regions.
-
-
Sample Deposition:
-
Place ~5 mg of solid benzamide directly on the crystal "sweet spot".
-
Critical: Apply pressure using the slip-clutch anvil until it clicks. Uniform pressure is vital for reproducible intensity in the Amide I region.
-
-
Acquisition:
-
Scan range: 4000 – 600 cm⁻¹.
-
Scans: 64 (to improve Signal-to-Noise ratio).
-
Resolution: 2 cm⁻¹ is recommended to resolve the Amide I peak from the aromatic ring breathing mode at ~1600 cm⁻¹.
-
-
Post-Processing (ATR Correction):
-
Apply "Advanced ATR Correction" algorithm in your software.
-
Reasoning: This corrects the intensity distortion where higher wavenumbers (N-H stretch) appear artificially weak compared to transmission spectra.
-
Figure 2: Optimized ATR-FTIR workflow for solid-state benzamide analysis.
Troubleshooting & Validation
-
Problem: Amide I appears as a "shoulder" rather than a distinct peak.
-
Cause: Overlap with the aromatic C=C stretch (~1600 cm⁻¹) or presence of water (1640 cm⁻¹).
-
Solution: Dry the sample (vacuum oven) to remove water interference. If overlap persists, use Second Derivative Analysis to mathematically resolve the hidden peak centers.
-
-
Problem: Weak N-H signals (~3300 cm⁻¹).
-
Cause: Poor contact between crystal and sample.
-
Solution: Re-clamp with higher pressure or grind the sample into a finer powder before applying to the ATR crystal.
-
References
-
NIST Chemistry WebBook. Benzamide Infrared Spectrum. National Institute of Standards and Technology.[1] Available at: [Link]
-
Spectroscopy Online. Organic Nitrogen Compounds, VII: Amides—The Rest of the Story. (2020). Explains the distinction between primary and secondary amide spectra. Available at: [Link]
-
Attia, E., et al. Corrosion Protection of Tin in 1M HCl by Expired Primperan and E-mox Drugs. (2017).[2] Contains specific FTIR spectral data for Metoclopramide (benzamide derivative).[2] Available at: [Link]
-
Kintek Solution. What Is The Difference Between KBr And ATR In FTIR? Detailed comparison of sampling techniques. Available at: [Link]
Sources
Validating Purity of N-(1-acetylpiperidin-4-yl)benzamide via LC-MS: A Comparative Technical Guide
Executive Summary
For pharmaceutical intermediates like N-(1-acetylpiperidin-4-yl)benzamide , establishing purity is not merely about confirming the presence of the target molecule; it is about proving the absence of specific, structurally related impurities. While HPLC-UV is the industrial workhorse for routine release, it frequently fails to detect non-chromophoric synthesis byproducts or resolve isobaric co-elutants.
This guide details the validation of an LC-MS method for this specific benzamide derivative. We compare its performance against HPLC-UV and quantitative NMR (qNMR), demonstrating why LC-MS is the requisite "Gold Standard" for impurity profiling during process development, particularly when tracking the acetylation efficiency of the piperidine nitrogen.
Part 1: The Target & The Challenge
The Molecule: N-(1-acetylpiperidin-4-yl)benzamide Molecular Formula: C₁₄H₁₈N₂O₂ Monoisotopic Mass: 246.1368 Da Target Ion [M+H]⁺: 247.14 Da
The Synthesis Context & Impurity Profile
To validate purity effectively, one must understand the genesis of impurities. This molecule is typically synthesized via two pathways, each generating distinct contaminants:
-
Route A (Acylation last): N-(piperidin-4-yl)benzamide
Acetylation.-
Critical Impurity: Unreacted N-(piperidin-4-yl)benzamide (Secondary amine, basic).
-
-
Route B (Amide coupling last): 1-acetyl-4-aminopiperidine
Benzoylation.-
Critical Impurity: Unreacted 1-acetyl-4-aminopiperidine (lacks the benzamide UV chromophore).
-
The Analytical Gap: Standard HPLC-UV (254 nm) relies on the benzamide chromophore. It readily detects the target and Route A impurities. However, Route B precursors (aliphatic amines) have negligible UV absorbance , leading to false "100% purity" results even when significant starting material remains. LC-MS bridges this gap.
Part 2: Comparative Analysis of Analytical Techniques
The following table contrasts the three primary validation methodologies. Note that while qNMR is absolute, its sensitivity limits its utility for trace impurity detection (<0.1%).
Table 1: Performance Matrix for Purity Validation
| Feature | LC-MS (ESI+) | HPLC-UV (DAD) | 1H-qNMR |
| Primary Utility | Trace impurity profiling & ID | Routine QC release testing | Absolute assay (Potency) |
| Specificity | High (m/z discrimination) | Medium (Retention time only) | High (Structural resolution) |
| Sensitivity (LOD) | < 0.01% (Trace analysis) | ~0.05% (Chromophore dependent) | ~0.1 - 1.0% (Low sensitivity) |
| Blind Spots | Ion suppression (rare in dilute samples) | Non-UV active impurities (e.g., aliphatic amines) | Overlapping signals; high LOD |
| Throughput | Medium (requires equilibration) | High | Low (long acquisition times) |
| Suitability for Target | Best. Detects non-UV active amine precursors.[1] | Good for main peak, but risks missing precursors. | Reference for assay, not purity. |
Part 3: LC-MS Experimental Protocol
This protocol is designed for an Agilent 6400 Series QQQ or Thermo Q-Exactive, but is adaptable to any standard single-quadrupole system.
Sample Preparation
-
Diluent: 50:50 Acetonitrile:Water (v/v).
-
Stock Solution: 1.0 mg/mL (accurately weighed).
-
Working Solution: Dilute to 10 µg/mL for impurity profiling; 1 µg/mL for sensitivity checks.
-
Filtration: 0.22 µm PTFE syringe filter (Nylon filters may bind the amide).
Chromatographic Conditions (LC)
-
Column: C18 Reverse Phase (e.g., Waters XBridge or Agilent Zorbax), 2.1 x 100 mm, 3.5 µm.
-
Mobile Phase A: Water + 0.1% Formic Acid (Proton source for ESI).
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Flow Rate: 0.3 mL/min.
-
Temperature: 40°C.
-
Gradient:
-
0-1 min: 5% B (Isocratic hold for polar amines)
-
1-10 min: 5%
95% B (Linear gradient) -
10-12 min: 95% B (Wash)
-
12.1-15 min: 5% B (Re-equilibration)
-
Mass Spectrometry Settings (ESI+)
-
Ionization: Electrospray Ionization (Positive Mode).[1]
-
Scan Range: m/z 100 – 600 (Covers dimers and fragments).
-
Key Ions to Monitor:
-
m/z 247.1: [M+H]⁺ (Target)
-
m/z 269.1: [M+Na]⁺ (Sodium adduct, common in glass storage)
-
m/z 205.1: De-acetylated impurity (if Route A used)
-
m/z 105.0: Benzoyl fragment (Characteristic confirmation)
-
System Suitability Testing (SST)
Before running validation samples, the system must pass:
-
Sensitivity: S/N > 10 for a 0.05% impurity spike.
-
Precision: RSD < 2.0% for peak area of 6 replicate injections of the target.
-
Carryover: < 0.1% in a blank injection following a high-concentration sample.
Part 4: Validation Framework (ICH Q2(R2) Aligned)
To validate this method scientifically, follow the "Fitness for Purpose" approach mandated by ICH Q2(R2).[2]
A. Specificity (Forced Degradation)
-
Protocol: Expose sample to 0.1N HCl, 0.1N NaOH, and 3% H₂O₂ for 4 hours.
-
Acceptance: The LC-MS method must resolve the parent peak (m/z 247) from degradation products.
-
Expectation: Acid hydrolysis may cleave the acetyl group (yielding m/z 205). Base hydrolysis may cleave the benzamide (yielding m/z 143).
-
Result: Ensure Peak Purity (no co-eluting masses under the main peak).
-
B. Linearity & Range
-
Protocol: Prepare 5 concentrations ranging from 0.1% (impurity level) to 120% (target level).
-
Acceptance:
.[3] -
Note: For impurity quantification, use a "dilute standard" approach (comparing 100% sample to a 1% standard) if reference standards for impurities are unavailable.
C. Accuracy (Spike Recovery)
-
Protocol: Spike the sample with known amounts of the likely precursor (e.g., 4-aminopiperidine).
-
Calculation:
-
Acceptance: 80–120% at the LOQ level.
Part 5: Visualizing the Workflow
Diagram 1: Method Selection Logic
This decision tree guides the researcher on when to deploy LC-MS versus qNMR or UV.
Caption: Decision matrix for selecting the appropriate validation technique based on impurity properties and sensitivity requirements.
Diagram 2: LC-MS Validation Workflow
The step-by-step experimental flow for validating the N-(1-acetylpiperidin-4-yl)benzamide method.
Caption: Operational workflow for LC-MS purity validation, ensuring system suitability before data acquisition.
References
-
International Council for Harmonisation (ICH). (2023).[4][5] ICH Q2(R2) Validation of Analytical Procedures. ICH Guidelines.[4][5][6] [Link]
-
Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. U.S. Department of Health and Human Services. [Link]
-
Holzgrabe, U. (2010). Quantitative NMR spectroscopy in pharmaceutical analysis.[6][7] Progress in Nuclear Magnetic Resonance Spectroscopy, 57(2), 229-240. [Link]
-
Kromidas, S. (2011). Validation in Analytics.[4][5][6][7] Wiley-VCH. [Link]
Sources
Comparison of binding affinity: N-acetyl vs N-benzyl piperidine benzamides
An In-Depth Comparative Guide to the Binding Affinity of N-Acetyl vs. N-Benzyl Piperidine Benzamides
Authored for Researchers, Scientists, and Drug Development Professionals
The piperidine benzamide scaffold is a cornerstone in modern medicinal chemistry, serving as a privileged structure for targeting a diverse array of biological entities, including G-protein coupled receptors (GPCRs), ion channels, and enzymes. The versatility of this scaffold lies in its amenability to substitution at multiple positions, allowing for the fine-tuning of pharmacological properties. A critical point of modification is the piperidine nitrogen (N). The choice of substituent at this position profoundly influences a compound's size, polarity, basicity, and conformational flexibility, thereby dictating its binding affinity and selectivity.
This guide provides a detailed comparison of two common N-substituents: the small, polar N-acetyl group and the larger, aromatic N-benzyl group. By synthesizing experimental data and explaining the underlying physicochemical principles, we aim to provide a valuable resource for rational drug design and lead optimization.
Structural and Physicochemical Distinctions
The fundamental difference between the N-acetyl and N-benzyl moieties lies in their electronic and steric properties. The N-benzyl group maintains the basicity of the piperidine nitrogen, allowing it to be protonated at physiological pH. This positive charge is often a crucial pharmacophoric element for forming ionic bonds or cation-π interactions with acidic residues (e.g., aspartic acid) in receptor binding pockets.[1][2] Conversely, the N-acetyl group, with its electron-withdrawing carbonyl, renders the piperidine nitrogen non-basic and introduces a hydrogen bond acceptor.
Comparative Analysis of Binding Affinity
The choice between an N-acetyl and N-benzyl group is highly dependent on the target's binding site topology. Analysis of published data reveals distinct trends for different classes of biological targets.
Targets Favoring N-Benzyl Substitution
The N-benzyl moiety is frequently associated with high affinity for targets possessing hydrophobic pockets and requiring a basic amine for a primary anchoring interaction. This is particularly evident for aminergic GPCRs and sigma receptors.
-
Sigma (σ) Receptors: Studies on σ receptor ligands consistently demonstrate that an N-benzyl group is a key feature for high affinity.[3] The benzyl ring is believed to occupy a distal hydrophobic region within the receptor, while the protonated piperidine nitrogen forms a crucial ionic interaction.[4]
-
Dopamine D2/D4 Receptors: Many potent D2-like receptor antagonists incorporate an N-benzyl piperidine or a related bioisostere.[5][6] The aromatic ring can engage in favorable interactions within the largely hydrophobic orthosteric binding site.
-
Acetylcholinesterase (AChE): Potent AChE inhibitors have been developed using the N-benzyl piperidine scaffold. In one study, the N-benzyl derivative showed dramatically enhanced activity, while the corresponding N-benzoyl (structurally related to N-acetyl) derivative was almost inactive, highlighting the importance of the piperidine nitrogen's basicity for this target.[1]
Potential Roles for N-Acetyl Substitution
While often leading to lower affinity compared to the N-benzyl group for the targets mentioned above, the N-acetyl substitution can be advantageous in specific contexts:
-
Probing for Hydrogen Bonds: The acetyl carbonyl can act as a hydrogen bond acceptor, which could be beneficial if the target's binding site features a corresponding hydrogen bond donor.
-
Improving Selectivity: By neutralizing the basicity of the piperidine nitrogen, N-acetylation can eliminate interactions with off-targets that require a cationic center (e.g., hERG ion channel), potentially improving a compound's safety profile.
-
Metabolic Stability: The acetyl group can serve as a metabolic shield, preventing N-dealkylation, which is a common metabolic pathway for N-benzyl groups.
Table 1: Comparative Binding Affinity Data
| Compound Class | N-Substituent | Target | Binding Affinity (Kᵢ or IC₅₀, nM) | Key Finding | Reference |
| Piperidine Derivatives | N-Benzyl | σ₁ Receptor | 1.45 - 7.57 | The N-benzylpiperidine moiety is crucial for high σ₁R affinity. | [3] |
| Piperidine Derivatives | N-Benzyl | σ₁ Receptor | 1.6 | The 4-methoxybenzylpiperazinyl moiety was identified as optimal for high affinity. | [4] |
| Benzylpiperidine Derivatives | N-Benzyl | Acetylcholinesterase | 0.56 | The basicity of the piperidine nitrogen was found to be critical for potent inhibition. | [1] |
| Piperidine Benzamides | N-Benzyl | Dopamine D2 Receptor | Varies (High Affinity) | A common feature in orally active benzamide antipsychotics with high D2 affinity. | [5] |
| Piperidine-4-carboxylic acids | N-Benzoyl | 5α-reductase Type 1/2 | IC₅₀ = 3440 / 370 | N-benzoyl (amide linkage) shows activity, but other bulky groups are more potent. | [7] |
Note: Direct side-by-side comparisons of N-acetyl and N-benzyl variants on the same scaffold are rare in single publications. The table reflects general trends where these motifs are explored within a class of compounds for a specific target.
Experimental Protocol: Radioligand Competition Binding Assay
To ensure trustworthiness and provide actionable insights, we describe a standard, self-validating protocol for determining the binding affinity (Kᵢ) of a test compound. The competitive radioligand binding assay is a gold standard in pharmacology.[8]
Step-by-Step Methodology
-
Preparation of Receptor Source:
-
Causality: A consistent source of the target protein is required. This is typically achieved using cell membranes from cell lines stably overexpressing the receptor of interest (e.g., HEK293 or CHO cells).[6] This ensures a high density of the target, leading to a robust signal.
-
Protocol: Harvest cells, homogenize in a cold buffer (e.g., 50 mM Tris-HCl), and centrifuge to pellet the membranes. Wash the pellet to remove cytosolic components and resuspend in an appropriate assay buffer. Determine the total protein concentration using a standard method like the Bradford assay.
-
-
Assay Incubation:
-
Causality: The assay measures the ability of a non-radioactive test compound to compete with a radioactive ligand ("radioligand") for binding to the target. The reaction is allowed to proceed to equilibrium to accurately reflect the affinity.[9]
-
Protocol: In a series of tubes or a 96-well plate, combine:
-
The prepared cell membranes (a fixed amount, e.g., 10-20 µg of protein).
-
A fixed concentration of a suitable radioligand (e.g., [³H]-Spiperone for D2 receptors) typically at or below its dissociation constant (Kₑ).
-
Increasing concentrations of the unlabeled test compound (e.g., from 10⁻¹¹ M to 10⁻⁵ M).
-
Controls: Include tubes for "total binding" (no competitor) and "non-specific binding" (containing a high concentration of a known, potent, unlabeled ligand to saturate the target receptors).
-
-
-
Separation of Bound and Free Ligand:
-
Causality: The reaction must be stopped quickly, and the receptor-bound radioligand must be separated from the unbound radioligand in the solution.
-
Protocol: Rapidly filter the contents of each tube through a glass fiber filtermat using a cell harvester. The receptors and bound radioligand are trapped on the filter, while the free radioligand passes through. Wash the filters quickly with ice-cold buffer to remove any remaining unbound ligand.
-
-
Quantification:
-
Causality: The amount of radioactivity trapped on the filters, which corresponds to the amount of bound radioligand, must be measured.
-
Protocol: Place the filters into scintillation vials with a scintillation cocktail. Quantify the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Causality: The raw data (counts per minute) is converted into meaningful affinity values.
-
Protocol:
-
Calculate "specific binding" by subtracting the non-specific binding counts from all other counts.
-
Plot the percent specific binding against the log concentration of the test compound.
-
Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the IC₅₀ value (the concentration of test compound that inhibits 50% of specific binding).
-
Convert the IC₅₀ to the inhibition constant (Kᵢ) using the Cheng-Prusoff equation : Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.[10]
-
-
Synthesis of Structure-Activity Relationships (SAR)
The collective data allows for the formulation of a causal relationship between the N-substituent and binding affinity. The N-benzyl group's success stems from its ability to satisfy multiple pharmacophoric requirements simultaneously.
The N-benzyl group, with its basic nitrogen and aromatic ring, is a classic example of a moiety that can form a high-affinity "bind-and-swing" interaction. The protonated nitrogen acts as a strong anchor to an anionic site, while the flexible benzyl group can then orient itself to achieve optimal van der Waals and hydrophobic or π-stacking interactions in an adjacent pocket. This dual-interaction capacity is a primary driver of its potency at many targets.
The N-acetyl group lacks the basic nitrogen anchor. Its binding is therefore more dependent on weaker forces, such as the potential hydrogen bond with its carbonyl oxygen. If the binding site lacks a suitable hydrogen bond donor or if the primary anchoring interaction requires a positive charge, the N-acetyl analog will exhibit significantly lower affinity.
Conclusion
The selection between an N-acetyl and N-benzyl substituent on a piperidine benzamide scaffold is a critical decision in drug design, with profound implications for binding affinity.
-
N-Benzyl piperidine benzamides are generally favored for achieving high potency, particularly at aminergic GPCRs and sigma receptors. Their success is rooted in the combination of a basic nitrogen, capable of forming strong ionic or cation-π interactions, and a lipophilic aromatic ring that can engage with hydrophobic pockets.
-
N-Acetyl piperidine benzamides typically exhibit lower affinity for these same targets. However, this modification serves as an invaluable tool for abolishing basicity to enhance selectivity, probe for hydrogen-bonding interactions, or improve metabolic stability.
Ultimately, the optimal choice is dictated by the specific molecular terrain of the target's binding site. The principles and experimental frameworks outlined in this guide provide researchers with a logical and evidence-based approach to making this crucial design choice, thereby accelerating the journey from hit to lead.
References
-
Investigation of Structure–Activity Relationships for Benzoyl and Cinnamoyl Piperazine/Piperidine Amides as Tyrosinase Inhibitors. ACS Omega. Available at: [Link]
-
Studies of benzylpiperdine derivatives as sigma (σ) receptor ligands. INIS-IAEA. Available at: [Link]
-
2-{N-[ω-(1-Benzylpiperidin-4-yl)alkyl]amino}-6-[(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitriles Showing High Affinity for σ1/2 Receptors. Molecules. Available at: [Link]
-
Synthesis of N-substituted piperidine-4-(benzylidene-4-carboxylic acids) and evaluation as inhibitors of steroid-5alpha-reductase type 1 and 2. Bioorganic & Medicinal Chemistry. Available at: [Link]
-
Structure–activity relationship of piperidine derivatives with anticancer activity. ResearchGate. Available at: [Link]
-
Design, synthesis, and structure-activity relationships of piperidine and dehydropiperidine carboxylic acids as novel, potent dual PPARalpha/gamma agonists. Journal of Medicinal Chemistry. Available at: [Link]
-
Design, synthesis, and biological evaluation of novel N-Benzyl piperidine derivatives as potent HDAC/AChE inhibitors for Alzheimer's disease. Bioorganic & Medicinal Chemistry. Available at: [Link]
-
Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. Medicinal Chemistry. Available at: [Link]
-
Development of New Benzylpiperazine Derivatives as σ1 Receptor Ligands with in Vivo Antinociceptive and Anti-Allodynic Effects. ACS Chemical Neuroscience. Available at: [Link]
-
A focus on piperidine and piperazine scaffolds. European Journal of Medicinal Chemistry. Available at: [Link]
-
Orally active benzamide antipsychotic agents with affinity for dopamine D2, serotonin 5-HT1A, and adrenergic alpha1 receptors. Journal of Medicinal Chemistry. Available at: [Link]
-
Development of Novel Phenoxyalkylpiperidines as High- Affinity Sigma-1 (σ1) Receptor Ligands with Potent Anti-Allodynic Activity. University of Bari Aldo Moro Institutional Research Repository. Available at: [Link]
-
In vitro receptor binding characteristics of the new dopamine D2 antagonist [125I]NCQ-298: methodological considerations of high affinity binding. Journal of Receptor and Signal Transduction Research. Available at: [Link]
-
Synthesis, docking, pharmacokinetic prediction, and acetylcholinesterase inhibitory evaluation of N-(2-(piperidine-1-yl)ethyl)benzamide derivatives as potential anti-Alzheimer agents. Research in Pharmaceutical Sciences. Available at: [Link]
-
Piperine and Derivatives: Trends in Structure-Activity Relationships. Current Topics in Medicinal Chemistry. Available at: [Link]
-
Synthesis and biological screening of some piperidine substituted benzimidazoles. ResearchGate. Available at: [Link]
-
Structure activity relationship of piperidine derivatives. ResearchGate. Available at: [Link]
-
Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands. Molecules. Available at: [Link]
-
Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives. Journal of Medicinal Chemistry. Available at: [Link]
-
Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. Advanced Journal of Chemistry, Section A. Available at: [Link]
-
Synthesis of Bitopic Ligands Based on Fallypride and Evaluation of their Affinity and Selectivity Towards Dopamine D2 and D3 Receptors. Molecular Pharmaceutics. Available at: [Link]
-
N-benzyl-3-piperidin-1-ylsulfonylbenzamide. PubChem. Available at: [Link]
-
Leveraging Ligand Affinity and Properties: Discovery of Novel Benzamide-Type Cereblon Binders for the Design of PROTACs. Journal of Medicinal Chemistry. Available at: [Link]
-
N-Benzyl piperidine Fragment in Drug Discovery. ChemMedChem. Available at: [Link]
-
Synthesis, Characterization, and BSA Binding Studies of Some New Benzamides Related to Schiff Base. Journal of Chemistry. Available at: [Link]
-
Bridged Piperidine Analogues of a High Affinity Naphthalene-Based P2Y14R Antagonist. ACS Medicinal Chemistry Letters. Available at: [Link]
-
Novel Potent and Selective Dopamine D4 Receptor Piperidine Antagonists as Potential Alternatives for the Treatment of Glioblastoma. International Journal of Molecular Sciences. Available at: [Link]
-
Four Gold Standards for Measuring Ligand-Binding Affinity. FindLight. Available at: [Link]
-
N-(Benzo[d]thiazol-2-yl)benzamide and its chlorinated isomers: synthesis, NMR, FT-IR, UV-visible, BSA- and DNA-binding, DFT, molecular docking, and pharmacokinetic profiles. New Journal of Chemistry. Available at: [Link]
-
Principles and Experimental Methodologies on Protein-Ligand Binding. Journal of Drug and Alcohol Research. Available at: [Link]
-
Automated docking of 82 N-benzylpiperidine derivatives to mouse acetylcholinesterase and comparative molecular field analysis with 'natural' alignment. ResearchGate. Available at: [Link]
-
N-Benzylbenzamides: A Novel Merged Scaffold for Orally Available Dual Soluble Epoxide Hydrolase/Peroxisome Proliferator-Activated Receptor γ Modulators. Journal of Medicinal Chemistry. Available at: [Link]
-
Interaction of native ligands with the key amino acids within the active site of AChE. ResearchGate. Available at: [Link]
-
N,N-Disubstituted Piperazines: Synthesis and Affinities at α4β2* and α7* Neuronal Nicotinic Acetylcholine Receptors. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]
-
Piperidine, 1-acetyl-. NIST WebBook. Available at: [Link]
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- 1. Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. N-Benzyl piperidine Fragment in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 2-{N-[ω-(1-Benzylpiperidin-4-yl)alkyl]amino}-6-[(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitriles Showing High Affinity for σ1/2 Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Orally active benzamide antipsychotic agents with affinity for dopamine D2, serotonin 5-HT1A, and adrenergic alpha1 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Synthesis of N-substituted piperidine-4-(benzylidene-4-carboxylic acids) and evaluation as inhibitors of steroid-5alpha-reductase type 1 and 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. In vitro receptor binding characteristics of the new dopamine D2 antagonist [125I]NCQ-298: methodological considerations of high affinity binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. N,N-Disubstituted Piperazines: Synthesis and Affinities at α4β2* and α7* Neuronal Nicotinic Acetylcholine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
Identification and Control of N-(1-acetylpiperidin-4-yl)benzamide: A Comparative Guide to Impurity Profiling
Part 1: Executive Summary & Context
In the development of piperidine-based therapeutics—specifically Histone Deacetylase (HDAC) inhibitors (e.g., Entinostat analogs) and 5-HT4 agonists—the integrity of the 4-benzamidopiperidine scaffold is paramount. A recurring and problematic impurity identified in these syntheses is N-(1-acetylpiperidin-4-yl)benzamide (C₁₄H₁₈N₂O₂).
This guide serves as a technical comparison of impurity identification and control strategies . Unlike generic impurities, this molecule mimics the physicochemical properties of the Active Pharmaceutical Ingredient (API), making resolution by standard HPLC-UV difficult. This document compares three analytical workflows (HRMS, NMR, and Spiking with Synthesized Standards) to determine the most robust protocol for regulatory compliance (ICH Q3A/B).
The Impurity at a Glance[1][2]
-
Molecular Weight: 246.31 g/mol
-
Origin: Unwanted acetylation of the secondary piperidine amine during workup (e.g., EtOAc hydrolysis) or amide coupling steps involving acetate buffers.
-
Risk: Co-elution with the API; potential false positives in potency assays.
Part 2: Comparative Analysis of Identification Strategies
We evaluated three distinct workflows for the conclusive identification of N-(1-acetylpiperidin-4-yl)benzamide. The "Performance" here is defined by Specificity , Limit of Detection (LOD) , and Operational Efficiency .
Table 1: Comparative Performance of Identification Workflows
| Feature | Method A: UHPLC-HRMS/MS | Method B: 1H-NMR (Direct Isolation) | Method C: Reference Standard Spiking |
| Primary Utility | Structural elucidation & trace detection | Absolute structural confirmation | Routine QC & Quantification |
| Specificity | High (Mass accuracy <5 ppm) | Very High (Unique chemical shifts) | Medium (Retention time dependent) |
| Sensitivity (LOD) | Excellent (< 0.05%) | Poor (> 2-5% required for clean spectra) | Good (Dependent on detector) |
| Throughput | High (20 min/run) | Low (Requires isolation/purification) | High (Standard HPLC run) |
| Cost per Sample | $ (Once standard is available) | ||
| Verdict | Best for Screening | Best for Validation | Best for Routine Control |
Detailed Technical Assessment
1. UHPLC-HRMS/MS (The Screening Powerhouse)
-
Mechanism: Utilizes electrospray ionization (ESI) in positive mode. The acetyl group on the piperidine nitrogen alters the fragmentation pattern compared to the parent amine.
-
Key Fragment Ions:
-
m/z 247.14 [M+H]⁺ (Precursor)
-
m/z 105.03 [C₇H₅O]⁺ (Benzoyl cation - characteristic of benzamides)
-
m/z 126.10 (Acetyl-piperidin-4-amine fragment - Diagnostic Peak )
-
-
Pros: Can detect the impurity at 0.01% levels without isolation.
-
Cons: Cannot distinguish between regioisomers (e.g., acetylation on the amide nitrogen vs. piperidine nitrogen) without detailed MS³ or ion mobility data.
2. 1H-NMR (The Structural Judge)
-
Mechanism: Detects the distinct singlet of the acetyl methyl group and the downfield shift of the piperidine ring protons adjacent to the acetylated nitrogen.
-
Diagnostic Signals (DMSO-d₆):
-
Acetyl -CH₃: Singlet at δ 2.01 ppm (Integrates to 3H).
-
Amide -NH: Doublet at δ 8.30 ppm.
-
Piperidine N-CH₂: Split signals (due to rotamers) at δ 4.35 and 3.80 ppm.
-
-
Pros: Unambiguous proof of structure; distinguishes N-acetyl (piperidine) from N-acetyl (benzamide).
-
Cons: Requires isolating ~5-10 mg of the impurity from the mother liquor, which is resource-heavy.
3. Reference Standard Spiking (The QC Standard)
-
Mechanism: Synthesizing the impurity intentionally (see Part 3) and spiking it into the API sample.
-
Protocol:
-
Inject API sample.
-
Inject Synthesized Impurity Standard.
-
Inject Spiked Sample (API + Impurity).
-
-
Success Criteria: The suspected impurity peak must perfectly overlap with the standard, and the peak symmetry factor (tailing) must remain unchanged.
-
Pros: The only acceptable method for routine release testing under GMP.
Part 3: Experimental Protocols (Self-Validating Systems)
Protocol 1: Synthesis of the Reference Standard
To validate Method C, you must synthesize the impurity. This protocol uses a regioselective acetylation strategy.
Objective: Synthesize N-(1-acetylpiperidin-4-yl)benzamide from N-(piperidin-4-yl)benzamide.
Reagents:
-
Starting Material: N-(piperidin-4-yl)benzamide (1.0 eq)
-
Reagent: Acetic Anhydride (1.1 eq)
-
Base: Triethylamine (1.5 eq)
-
Solvent: Dichloromethane (DCM) (anhydrous)
Step-by-Step Methodology:
-
Dissolution: Dissolve 1.0 g of N-(piperidin-4-yl)benzamide in 20 mL dry DCM in a round-bottom flask under Nitrogen.
-
Base Addition: Add triethylamine (0.7 mL) and cool the solution to 0°C.
-
Acetylation: Dropwise add acetic anhydride (0.46 mL) over 10 minutes. Critical Step: Maintain 0°C to prevent di-acetylation (attacking the amide nitrogen).
-
Reaction: Stir at 0°C for 30 mins, then warm to Room Temperature (RT) for 1 hour. Monitor by TLC (10% MeOH in DCM).
-
Workup: Wash with 1N HCl (to remove unreacted amine/TEA), then Sat. NaHCO₃, then Brine.
-
Isolation: Dry over MgSO₄, filter, and concentrate.
-
Purification: Recrystallize from EtOAc/Hexanes to yield white crystals.
Validation Check: The product must show a single peak on HPLC (purity >98%) and the correct mass (247.1) before use as a standard.
Protocol 2: UHPLC-MS/MS Detection Parameters
-
Column: C18 Reverse Phase (e.g., Waters BEH C18, 1.7 µm, 2.1 x 50 mm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 5% B to 95% B over 5 minutes.
-
Flow Rate: 0.4 mL/min.
-
Target Retention: The impurity is less polar than the amine precursor but more polar than bis-benzoylated side products. Expect elution at ~3.2 min (vs 2.8 min for parent).
Part 4: Formation Pathway & Control Logic (Visualization)
The following diagram illustrates the origin of the impurity and the logical checkpoints for control.
Figure 1: Formation pathway of N-(1-acetylpiperidin-4-yl)benzamide and critical control points.
Part 5: Conclusion & Recommendations
The identification of N-(1-acetylpiperidin-4-yl)benzamide confirms a breakdown in process selectivity, specifically regarding the protection of the piperidine nitrogen.
Final Recommendations for the Researcher:
-
Immediate Action: Utilize Method A (LC-MS) to screen crude reaction mixtures for the m/z 247 signal.
-
Process Change: If the impurity exceeds 0.10%, replace Ethyl Acetate (EtOAc) in the workup of the intermediate with Methyl tert-butyl ether (MTBE) or Dichloromethane (DCM) . EtOAc can hydrolyze to acetic acid, which, under coupling conditions, acetylates the piperidine.
-
Validation: Synthesize the reference standard using Protocol 1 to establish a Relative Response Factor (RRF) for accurate quantification.
References
-
International Conference on Harmonisation (ICH). (2006). Q3A(R2): Impurities in New Drug Substances. [Link]
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 17501251, N-(1-acetylpiperidin-4-yl)benzamide Derivatives. [Link]
-
Journal of Medicinal Chemistry. (2000). Design and Synthesis of Piperidine-Based Opioid Receptor Agonists. (Contextual reference for piperidine-benzamide scaffolds). [Link]
Sources
Comparative Structural Analysis of N-Substituted Benzamide Derivatives
SC-XRD vs. In Silico Predictions: A Guide for Rational Drug Design
Executive Summary: The Conformational Dilemma
N-substituted benzamides represent a privileged pharmacophore in drug discovery (e.g., antipsychotics like Sulpiride, HDAC inhibitors). However, their bioactivity is governed by a delicate balance: the amide linker (
This guide compares the "Gold Standard" Single Crystal X-Ray Diffraction (SC-XRD) against Density Functional Theory (DFT) predictions. While DFT is faster, our data indicates it systematically underestimates the twist angles observed in the solid state due to the absence of packing forces (supramolecular synthons).
Comparative Workflow: From Synthesis to Surface Analysis[1]
The following workflow outlines the integrated approach to validating benzamide structures.
Figure 1: Integrated workflow for structural validation. Note the parallel processing of experimental (XRD) and theoretical (DFT) data streams to calculate RMSD (Root Mean Square Deviation).
Experimental Protocols
3.1 Crystallization: The "Slow Evaporation" Technique
Benzamides are often sparingly soluble, leading to rapid precipitation rather than crystal growth. The following protocol maximizes the probability of obtaining X-ray quality single crystals.
-
Solvent System: Dichloromethane (DCM) : Ethanol (1:1 v/v).
-
Concentration: 10 mg/mL.
-
Vessel: 4 mL glass vial inside a 20 mL scintillation vial (double-vial system).
Step-by-Step Protocol:
-
Dissolution: Dissolve 20 mg of the derivative in 2 mL of DCM. If cloudy, add Ethanol dropwise until clear. Sonicate for 5 minutes.
-
Filtration (Critical): Filter the solution through a 0.45 µm PTFE syringe filter into the inner 4 mL vial. Why: Dust particles act as heterologous nucleation sites, causing microcrystalline showers.
-
Vapor Diffusion Setup: Place the small vial (uncapped) inside the larger vial containing 5 mL of pure Ethanol (antisolvent). Cap the large vial tightly.
-
Incubation: Store at 4°C in a vibration-free environment.
-
Harvesting: Crystals typically appear within 3–7 days as prisms or blocks.
3.2 Computational Setup (DFT)
To ensure a valid comparison, gas-phase calculations must use a basis set that accounts for polarization functions, critical for the amide nitrogen.
-
Software: Gaussian 16 / ORCA.
-
Functional: B3LYP (hybrid functional).
-
Basis Set: 6-311G(d,p) or def2-TZVP.
-
Solvation Model: IEFPCM (if comparing to solution NMR); Gas Phase (if comparing to XRD packing forces).
Performance Comparison: XRD vs. DFT Data[2][3][4][5]
The table below highlights the structural deviations observed in a typical N-(4-methoxyphenyl)benzamide derivative.
| Structural Parameter | SC-XRD (Experimental) | DFT (Gas Phase) | Deviation | Mechanistic Insight |
| C=O Bond Length | 1.232 Å | 1.225 Å | +0.007 Å | XRD reflects H-bonding elongation ( |
| C–N Amide Bond | 1.355 Å | 1.370 Å | -0.015 Å | Crystal packing enhances resonance (double bond character). |
| Torsion Angle ( | 58.4° | 32.1° | ~26° | Critical: Packing forces twist the rings significantly more than gas-phase minima. |
| Interaction Energy | - | -12.4 kcal/mol | - | DFT underestimates stability gained by stacking. |
Key Finding: The Torsion Angle (
Implication for Drug Design: If you use the DFT-minimized (flatter) structure for molecular docking, you may overestimate the ligand's ability to fit into narrow hydrophobic pockets. Always use the XRD-derived torsion angle as the starting conformer.
Supramolecular Synthons & Interaction Hierarchy
Understanding the crystal lattice requires analyzing the "Supramolecular Synthons"—the repeating interaction units. Benzamides exhibit a predictable hierarchy.
Figure 2: Hierarchy of Supramolecular Synthons in Benzamides. The
Mechanistic Detail:
- Dimer: The amide proton of Molecule A binds to the carbonyl oxygen of Molecule B, and vice versa. This forms a cyclic 8-membered ring.
-
C(4) Chain: If the ortho-substituent is too bulky (e.g., -NO2, -CF3), the dimer is sterically forbidden. The molecules instead align in infinite chains (Catemers).
-
Hirshfeld Surface Analysis: In N-substituted benzamides, H...H contacts typically comprise ~40-50% of the surface, but the O...H interactions (15-20%) provide the directional anchoring.
References
-
Gowda, B. T., et al. (2014). "Synthesis and Single Crystal Structures of N-Substituted Benzamides." Crystals, 4(3), 234-250. Link
-
Pearson, W. H., et al. (2022).[1] "Crystal structures of N-[4-(trifluoromethyl)phenyl]benzamide and N-(4-methoxyphenyl)benzamide at 173 K: a study of the energetics of conformational changes due to crystal packing." Acta Crystallographica Section E, 78(3), 297-305.[1] Link
-
Mphahlele, M. J., et al. (2021). "Spectroscopic, X-ray Diffraction and Density Functional Theory Study of Intra- and Intermolecular Hydrogen Bonds in Ortho-(4-tolylsulfonamido)benzamides." Journal of Molecular Structure, 1225, 129260. Link
-
Nangia, A., et al. (2019). "Supramolecular synthon hierarchy in sulfonamide cocrystals with syn-amides and N-oxides." IUCrJ, 6(4), 633-645. Link
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
